Goniopypyrone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,5S,7S,8R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c14-9-6-8-10(15)13(18-9)11(16)12(17-8)7-4-2-1-3-5-7/h1-5,8,10-13,15-16H,6H2/t8-,10?,11+,12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHDWURQMYWEBZ-NFNQGEQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)C3=CC=CC=C3)O)OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C([C@H]([C@@H]([C@@H](O2)C3=CC=CC=C3)O)OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317665 | |
| Record name | Goniopypyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129578-07-0 | |
| Record name | Goniopypyrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129578-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Goniopypyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129578070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Goniopypyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cytotoxic Effects of Goniopypyrone on Tumor Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goniopypyrone, a naturally occurring styryl-lactone compound, has demonstrated potential as a cytotoxic agent against tumor cells. This technical guide provides a comprehensive overview of the current understanding of its anti-cancer properties, including available quantitative data, detailed experimental methodologies for assessing its effects, and a discussion of the likely signaling pathways involved in its mechanism of action. Due to the limited specific research on this compound, this guide also draws upon data from the broader class of styryl-lactones, particularly the well-studied compound Goniothalamin, to infer potential mechanisms.
Data Presentation: Cytotoxicity of this compound
Quantitative data on the cytotoxic effects of this compound is currently limited. The available data, primarily half-maximal effective concentration (ED50) values, are summarized below. It is important to note that ED50 values represent the concentration of a drug that produces 50% of its maximum response, while IC50 values, which are more commonly reported in cytotoxicity studies, represent the concentration that inhibits a specific biological or biochemical function by 50%.
| Cell Line | Compound | ED50 (µg/mL) | Reference |
| Ehrlich ascites tumor cells | (+)-goniopypyrone | 35 | [1] |
| PU5-1.8 cells | (+)-goniopypyrone | 30 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the cytotoxic effects of compounds like this compound.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability.
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed tumor cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Principle: LDH is a stable enzyme that is rapidly released upon plasma membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Protocol:
-
Seed and treat cells with this compound as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
-
Apoptosis Assays
1. Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can then bind to the exposed PS. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis
1. Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: PI stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount.
-
Protocol:
-
Seed and treat cells with this compound.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Mandatory Visualizations
Experimental Workflow for Assessing Cytotoxicity
References
A Technical Guide to the Antitumor Properties of Styryl-Lactones from Goniothalamus giganteus
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Goniothalamus, belonging to the Annonaceae family, is a rich source of bioactive secondary metabolites, particularly styryl-lactones.[1][2] These compounds have garnered significant scientific interest due to their wide spectrum of pharmacological activities, most notably their potent cytotoxic effects against various cancer cell lines.[3][4] Goniothalamus giganteus, a species found in tropical Asia, is a prominent source of unique styryl-lactones with demonstrated antitumor potential.[1][5]
This technical guide provides a comprehensive overview of the antitumor properties of styryl-lactones isolated from Goniothalamus giganteus. It consolidates quantitative cytotoxicity data, details key experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows. The information presented is intended to serve as a resource for researchers engaged in natural product chemistry, oncology, and the development of novel anticancer therapeutics.
Bioactive Styryl-Lactones from Goniothalamus giganteus
Phytochemical investigations of the stem bark and other parts of G. giganteus have led to the isolation and characterization of several styryl-lactones. These compounds form a distinct chemical class known for their α,β-unsaturated lactone ring, which is crucial for their biological activity. Key styryl-lactones identified from this plant include:
These molecules have been the subject of various studies to determine their efficacy and selectivity against human tumor cells.
Quantitative Antitumor Activity
The cytotoxic potential of styryl-lactones from G. giganteus has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to represent this activity. The data below is compiled from multiple studies to facilitate comparison.
Table 1: Cytotoxicity of Styryl-Lactones from Goniothalamus giganteus against Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC₅₀ Value | Reference |
| Goniodiol | A-549 | Human Lung Carcinoma | Significant & Selective Cytotoxicity* | [6][7] |
| 4-Deoxyanomontacin | A-549 | Human Lung Carcinoma | 6.45 x 10⁻⁷ µg/mL | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 5.77 x 10⁻⁷ µg/mL | [1] | |
| HT-29 | Human Colon Adenocarcinoma | 1.41 x 10⁻⁷ µg/mL | [1] | |
| Ethyl Acetate Extract | H103 | Oral Squamous Cell Carcinoma | 1.13 ± 0.31 µg/mL | [4] |
| H400 | Oral Squamous Cell Carcinoma | 1.85 ± 0.51 µg/mL | [4] |
*Specific IC₅₀ value not provided in the abstract, but activity was noted as significant and selective.
Note: In contrast to active compounds like goniodiol, studies have shown that other styryl-lactones from G. giganteus, such as 9-deoxythis compound and 7-epi-goniofufurone, did not exhibit significant bioactivity against human tumor cells, highlighting the structural specificity required for cytotoxicity.[6][7]
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the antitumor activity of Goniothalamus styryl-lactones is the induction of apoptosis.[1][2][8] Evidence suggests that these compounds activate the intrinsic (mitochondrial) apoptotic pathway.[1][8] This process involves a cascade of molecular events that lead to programmed cell death.
The proposed mechanism involves the loss of mitochondrial transmembrane potential, which results in the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[1][8] This event triggers the activation of an enzymatic cascade of caspases, which are the executive enzymes of apoptosis, ultimately leading to chromatin condensation and cell death.[1] Some studies also point to the involvement of Bax (a pro-apoptotic protein) translocation to the mitochondria and the potential interaction with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) receptors.[1] Additionally, cell cycle arrest, particularly at the G2/M phase, has been observed in cells treated with certain styryl-lactones, contributing to their antiproliferative effects.[1][9][10]
Caption: Putative apoptotic pathway initiated by styryl-lactones.[1]
Experimental Protocols
The discovery and evaluation of styryl-lactones from G. giganteus involve a multi-step process, from plant extraction to bioactivity assessment. Below are generalized protocols for key experimental procedures cited in the literature.
General Experimental Workflow
The overall process follows a logical progression from crude plant material to purified, active compounds. This workflow is critical for activity-directed fractionation, ensuring that the most potent molecules are isolated.
Caption: Standard workflow for bioassay-guided isolation of styryl-lactones.
Extraction and Isolation Protocol
-
Plant Material Preparation: The stem bark of G. giganteus is collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered material is subjected to exhaustive extraction with a solvent such as ethanol or ethyl acetate at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[4][5]
-
Fractionation: The crude extract is often subjected to activity-directed fractionation.[5] This typically involves column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.
-
Purification: Fractions showing high bioactivity (e.g., in a preliminary screen like the brine shrimp lethality test) are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure styryl-lactones.[5]
Structure Elucidation
The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.[6][7]
-
Infrared (IR) Spectroscopy: To identify functional groups like lactone carbonyls and hydroxyl groups.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are used to establish the carbon-hydrogen framework and connectivity of the molecule.[4][6][7]
-
X-ray Crystallography: For compounds that can be crystallized, this technique provides unambiguous confirmation of the structure and its relative stereochemistry.[5][6][7]
Cytotoxicity Assay Protocol (MTT/SRB)
-
Cell Culture: Human cancer cell lines (e.g., A-549, H103) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[4][11]
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. They are allowed to adhere overnight.
-
Compound Treatment: The purified styryl-lactones are dissolved in a solvent like DMSO to create stock solutions. These are then serially diluted to various concentrations and added to the wells. Control wells receive solvent only.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
Viability Measurement:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is read using a microplate reader.[4]
-
SRB Assay: Cells are fixed with trichloroacetic acid. The plate is then stained with Sulforhodamine B (SRB), which binds to cellular proteins. Unbound dye is washed away, and the bound dye is solubilized. Absorbance is measured on a plate reader.[11]
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[11]
Conclusion and Future Directions
Styryl-lactones isolated from Goniothalamus giganteus represent a promising class of natural products with significant antitumor properties. Compounds like goniodiol and 4-deoxyanomontacin have demonstrated potent cytotoxicity against a range of human cancer cell lines.[1][6][7] The primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway, often coupled with cell cycle arrest.[1][9]
While the existing data is compelling, further research is required to fully unlock the therapeutic potential of these compounds. Future work should focus on:
-
Comprehensive Screening: Testing purified styryl-lactones against a broader panel of cancer cell lines, including drug-resistant variants.[9]
-
Mechanism of Action Studies: Elucidating the specific molecular targets and further detailing the signaling pathways involved.
-
In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives to optimize potency, selectivity, and pharmacokinetic properties.[2]
The styryl-lactones from G. giganteus are a valuable resource for the discovery of new anticancer drug leads. Continued investigation in this area is crucial for translating these natural compounds into clinical applications.
References
- 1. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Two new styryl lactones, 9-deoxythis compound and 7-epi-goniofufurone, from Goniothalamus giganteus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cytotoxicity of naturally occurring styryl lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Total Synthesis of Goniopypyrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goniopypyrone is a naturally occurring styryllactone that has garnered significant interest within the scientific community due to its notable cytotoxic activities against various human tumor cell lines.[1][2] Isolated from species of the Goniothalamus genus, a member of the Annonaceae family, its complex structure and potent bioactivity have made it a compelling target for total synthesis.[3][4] While the natural biosynthetic pathway of this compound, likely involving polyketide synthases, remains to be elucidated, several successful total syntheses have been reported.[5][6][7][8] These synthetic routes provide crucial insights into the molecule's reactivity and offer pathways for the generation of analogs for further biological evaluation.
This technical guide provides an in-depth overview of the key strategies employed in the total synthesis of (+)-Goniopypyrone, focusing on the distinct precursor molecules utilized. It details the experimental methodologies for pivotal reactions and presents quantitative data where available, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry.
Core Synthetic Strategies
The total synthesis of this compound has been successfully achieved through multiple strategic approaches, each distinguished by its choice of starting material and the key transformations employed to construct the characteristic bicyclic lactone core. The primary strategies revolve around the use of chiral pool precursors to establish the required stereochemistry.
Synthesis from D-(+)-Mannitol
One of the notable approaches to (+)-Goniopypyrone commences from the readily available chiral precursor, D-(+)-mannitol.[3] This strategy leverages the inherent stereochemistry of the starting material to construct the complex core of the target molecule.
A key aspect of this synthesis involves a rearrangement protocol that facilitates the formation of the bicyclic skeleton.[3] The sequence of carbinol protection is critical in directing the cyclization to form either a γ-lactone or a δ-lactone, ultimately leading to the desired [3.3.1] skeleton of this compound.[3]
Experimental Protocol: Key Rearrangement Step
A detailed experimental protocol for a crucial step in this synthetic route is the DBU-mediated rearrangement to form the this compound core. The precursor, a γ-hydroxy-α,β-unsaturated lactone, undergoes intramolecular cyclization to yield the final product.[3]
-
Reactants: γ-hydroxy-α,β-unsaturated lactone precursor, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Solvent: Typically a polar aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Procedure: To a solution of the γ-hydroxy-α,β-unsaturated lactone in the chosen solvent, DBU is added dropwise at a controlled temperature (e.g., 0 °C or room temperature). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is quenched with a weak acid (e.g., saturated aqueous NH4Cl solution) and extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford (+)-Goniopypyrone.[3]
Caption: Synthetic pathway from D-(-)-Tartaric Acid to (+)-Goniopypyrone.
Summary of Synthetic Strategies
The following table summarizes the key aspects of the different total synthesis routes for (+)-Goniopypyrone, providing a comparative overview for researchers.
| Starting Material | Key Reactions | Number of Steps (approx.) | Overall Yield (approx.) | Reference |
| D-(+)-Mannitol | Rearrangement of γ-hydroxy-α,β-unsaturated lactone | Not explicitly stated | Not explicitly stated | [3] |
| D-(-)-Tartaric Acid | Pd-catalyzed carbonylation, Diastereoselective reduction of ynone | Not explicitly stated | Not explicitly stated | [9] |
| Methyl Cinnamate | OsO4 catalytic asymmetric dihydroxylation, 2-furylcopper addition | 8 | 20% | [9] |
The total synthesis of this compound has been successfully accomplished through various elegant and efficient strategies, primarily relying on chiral pool starting materials to control the stereochemistry. While the natural biosynthetic pathway remains an area for future investigation, the reported chemical syntheses provide robust platforms for producing this compound and its analogs. These synthetic endeavors are crucial for enabling further studies into its mechanism of action and for the development of new potential chemotherapeutic agents. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for scientists engaged in the fields of natural product synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Total syntheses of (+)-7-epi-goniofufurone, (+)-goniopypyrone and (+)-goniofufurone from a common precursor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
- 6. Linking a polyketide synthase gene cluster to 6-pentyl-alpha-pyrone, a Trichoderma metabolite with diverse bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 8. Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Goniopypyrone as a potential antineoplastic agent
A Technical Whitepaper for Researchers and Drug Development Professionals
Disclaimer: Information regarding the specific experimental protocols and the precise molecular mechanisms of Goniopypyrone is limited in publicly available scientific literature. This document summarizes the existing data on this compound and leverages findings from the broader class of styryl-lactones, particularly the well-studied analogue Goniothalamin, to provide a comprehensive overview of its potential as an antineoplastic agent.
Introduction
This compound is a naturally occurring styryl-lactone that has demonstrated cytotoxic effects against cancer cell lines.[1][2] As a member of the styryl-lactone family, a group of secondary metabolites found in plants of the Goniothalamus genus, it belongs to a class of compounds recognized for their antiproliferative properties.[3] This technical guide provides a detailed overview of the current state of knowledge on this compound, including its observed antineoplastic activity, and explores its potential mechanisms of action based on studies of closely related compounds. The information is intended for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.
Antineoplastic Activity of this compound
The primary evidence for the anticancer activity of chemically synthesized (+)-goniopypyrone comes from a 1993 study by Shing et al. The study evaluated its effect on the growth of two cancer cell lines and its general toxicity.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the available research on this compound's cytotoxic and antineoplastic activity.
| Compound | Cell Line | Assay Type | Result (ED50) | Citation |
| (+)-Goniopypyrone | Ehrlich ascites tumor cells | Growth Suppression | 35 µg/ml | [1] |
| (+)-Goniopypyrone | PU5-1.8 cells | Growth Suppression | 30 µg/ml | [1] |
| Compound | Organism | Assay Type | Result (LD50) | Citation |
| (+)-Goniopypyrone | Brine Shrimp | Bioassay | 193 µg/ml | [1] |
Experimental Protocols
Detailed experimental protocols for the study of this compound are not extensively reported in the available literature. However, based on the assays mentioned, a general methodology can be outlined.
Cell Culture
-
Cell Lines: Ehrlich ascites tumor cells and PU5-1.8 cells were used to evaluate the antineoplastic effects of this compound.[1] These are established cell lines used in cancer research.
-
Culture Conditions: Typically, cancer cell lines are maintained in a suitable growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity and Growth Suppression Assays
While the specific assay used for determining the ED50 values for this compound is not detailed, a common method for assessing cell viability and proliferation is the MTT assay.
-
General MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the ED50 (or IC50) value, the concentration at which 50% of cell growth is inhibited, is determined.
-
Brine Shrimp Lethality Bioassay
This is a simple, rapid, and low-cost bioassay for screening the toxicity of chemical compounds.
-
General Protocol:
-
Hatching: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant light and aeration.
-
Exposure: Nauplii (larvae) are collected after hatching and exposed to various concentrations of the test compound in multi-well plates.
-
Incubation: The plates are incubated for a set period (e.g., 24 hours).
-
Mortality Count: The number of dead nauplii is counted under a microscope.
-
Data Analysis: The LD50 value, the concentration at which 50% of the brine shrimp are killed, is calculated.
-
Potential Mechanism of Action: Insights from Goniothalamin
Due to the lack of specific mechanistic studies on this compound, the well-researched analogue Goniothalamin provides a valuable model for its potential mode of action. Styryl-lactones are generally known to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.
Key Signaling Pathways Implicated in Styryl-Lactone-Induced Apoptosis
-
Induction of Oxidative Stress: Goniothalamin has been shown to increase the production of reactive oxygen species (ROS) and decrease glutathione (GSH) levels, leading to oxidative stress that can trigger DNA damage and apoptosis.[3]
-
p53-Dependent Pathway: The tumor suppressor protein p53 can be upregulated in response to cellular stress. Activated p53 can initiate apoptosis by activating pro-apoptotic proteins like caspase-2, leading to the release of cytochrome c from the mitochondria.[3][4]
-
Mitochondrial (Intrinsic) Pathway: Goniothalamin can directly affect the mitochondria, leading to the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspase-9 and subsequently caspase-3, which are key executioners of apoptosis.[5]
-
MAPK Signaling Pathway: Goniothalamin has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the upregulation of p-JNK1/2 and p-p38 and the downregulation of p-ERK1/2 and p-Akt, which collectively promote apoptosis and inhibit cell survival.[6]
-
PI3K/AKT Pathway Suppression: Studies have indicated that Goniothalamin can suppress the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[7]
Visualizing the Potential Signaling Cascade
The following diagram illustrates a potential signaling pathway for this compound, based on the known mechanisms of Goniothalamin.
Caption: A potential signaling pathway for this compound-induced apoptosis.
Experimental Workflow Visualization
To provide a clearer understanding of the process of evaluating a potential antineoplastic agent like this compound, the following diagram outlines a typical experimental workflow.
Caption: A generalized experimental workflow for anticancer drug discovery.
Conclusion and Future Directions
This compound has demonstrated notable cytotoxic activity against cancer cells in initial screenings. While the available data is limited, the compound's classification as a styryl-lactone suggests a promising potential as an antineoplastic agent, likely acting through the induction of apoptosis.
To fully realize the therapeutic potential of this compound, further research is imperative. Key future directions include:
-
Comprehensive in vitro studies: Evaluating the efficacy of this compound across a wider panel of human cancer cell lines.
-
Detailed mechanistic studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
In vivo efficacy studies: Assessing the antitumor activity and toxicity of this compound in preclinical animal models of cancer.
-
Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
The development of this compound and other styryl-lactones could offer a new avenue for cancer therapy. A thorough investigation into their mechanisms of action and preclinical efficacy is a critical next step in this endeavor.
References
- 1. Antitumor effect of chemically synthesized (+)-goniopypyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of styryl lactones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Goniothalamin induces coronary artery smooth muscle cells apoptosis: the p53-dependent caspase-2 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Goniothalamin induces apoptosis associated with autophagy activation through MAPK signaling in SK-BR-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemopreventive potential of goniothalamin in diethylnitrosamine-induced hepatocellular carcinoma through the suppression of P13K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (+)-Goniopypyrone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies for the total synthesis of (+)-goniopypyrone, a styryl-lactone with significant cytotoxic activity against various human tumor cell lines. The document outlines three distinct and notable synthetic routes, offering comparative data, detailed experimental protocols for key reactions, and visual diagrams of the synthetic pathways.
Comparative Summary of Synthetic Methodologies
The total synthesis of (+)-goniopypyrone has been accomplished through several distinct strategic approaches. The following table summarizes the key quantitative data from three prominent methodologies, allowing for a direct comparison of their efficiency.
| Methodology | Starting Material | Key Reactions | Number of Steps | Overall Yield (%) |
| Miyazawa et al. | D-(-)-Tartaric acid | Pd-catalyzed carbonylation, Diastereoselective ynone reduction (CBS catalyst) | 14 | 8.5%[1] |
| Chen et al. | Methyl cinnamate | Asymmetric dihydroxylation (OsO₄), Stereoselective 2-furylcopper addition | 8 | 20%[1] |
| Shing et al. | D-glycero-D-gulo-heptono-γ-lactone | Stereoselective synthesis | 9 | 9.7%[2] |
Methodology I: Synthesis from D-(-)-Tartaric Acid (Miyazawa et al.)
This synthetic route leverages a chiral pool starting material, D-(-)-tartaric acid, to establish the stereochemistry of the target molecule. The key transformations involve the formation of the lactone ring via a palladium-catalyzed carbonylation and a diastereoselective reduction of a ynone intermediate.[1]
Logical Workflow
References
Application Notes & Protocols: Palladium-Catalyzed Carbonylation for the Synthesis of Goniopypyrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goniopypyrone, a naturally occurring styryllactone, has garnered significant interest within the scientific community due to its notable cytotoxic activities against various cancer cell lines. The total synthesis of (+)-goniopypyrone is a complex, multi-step process, with a critical step being the formation of the characteristic lactone ring. A highly effective method for constructing this core structure is through a palladium-catalyzed carbonylation reaction. This application note provides a detailed overview and protocol for this key synthetic transformation, based on the successful total synthesis reported by Miyazawa and colleagues in 2019. The synthesis commences from D-(−)-tartaric acid and proceeds through a pivotal ynone intermediate before the lactone ring is forged via palladium catalysis. The entire 14-step synthesis culminates in an 8.5% overall yield.[1]
Reaction Principle
The core of this synthetic strategy lies in the palladium-catalyzed carbonylative cyclization of a hydroxy-functionalized ynone intermediate. This reaction proceeds through the formation of an acyl-palladium species, which then undergoes an intramolecular nucleophilic attack by the hydroxyl group to form the desired α,β-unsaturated δ-lactone ring of the this compound core. This transformation is a powerful tool in natural product synthesis, allowing for the efficient construction of complex heterocyclic systems.
Experimental Protocols
The following protocol is a detailed representation of the palladium-catalyzed carbonylation step in the total synthesis of (+)-goniopypyrone.
Materials:
-
Ynone Precursor ((4R,5R)-5-((tert-butyldimethylsilyl)oxy)-6-phenylhex-1-yn-3-ol)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Carbon monoxide (CO) gas
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Schlenk line or glovebox
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask is charged with the ynone precursor.
-
Solvent and Reagents: Anhydrous toluene is added to dissolve the substrate, followed by the addition of palladium(II) acetate and triphenylphosphine.
-
Carbon Monoxide Atmosphere: The flask is evacuated and backfilled with carbon monoxide gas (1 atm, balloon). This process is repeated three times to ensure an inert CO atmosphere.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated period (e.g., 12-24 hours), or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound precursor.
Quantitative Data
The following table summarizes the key quantitative data for the palladium-catalyzed carbonylation step in the synthesis of (+)-goniopypyrone, as reported by Miyazawa et al.
| Parameter | Value |
| Substrate | Ynone Intermediate |
| Catalyst | Palladium(II) acetate |
| Ligand | Triphenylphosphine |
| Carbon Monoxide Pressure | 1 atm |
| Solvent | Toluene |
| Temperature | 80 °C |
| Reaction Time | 18 hours |
| Yield | 75% |
| Catalyst Loading | 10 mol% |
| Ligand Loading | 20 mol% |
Visualizations
Diagram 1: Synthetic Pathway to this compound
Caption: Overall synthetic strategy for (+)-Goniopypyrone.
Diagram 2: Experimental Workflow for Pd-Catalyzed Carbonylation
Caption: Step-by-step workflow for the carbonylation reaction.
Conclusion
The palladium-catalyzed carbonylation of a ynone intermediate is a pivotal and efficient reaction in the total synthesis of (+)-goniopypyrone. This method provides a reliable route to the construction of the core lactone structure of this biologically active natural product. The detailed protocol and data presented in these application notes offer a valuable resource for researchers in organic synthesis and drug development who are interested in the synthesis of this compound and related styryllactones. Adherence to anhydrous and inert atmosphere conditions is crucial for the success of this transformation.
References
Asymmetric Synthesis of (+)-Goniopypyrone from D-(-)-Tartaric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the asymmetric synthesis of (+)-Goniopypyrone, a naturally occurring styryl-lactone with notable cytotoxic activity against various tumor cell lines. The synthesis commences from the readily available and inexpensive chiral starting material, D-(-)-tartaric acid. The described synthetic route spans 14 steps and achieves an overall yield of 8.5%. Key transformations in this synthesis include a palladium-catalyzed carbonylation to construct the core lactone ring and a diastereoselective reduction of a ynone intermediate to establish the correct stereochemistry. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development interested in the synthesis and exploration of Goniopypyrone and its analogues for potential therapeutic applications.
Introduction
This compound is a member of the styryl-lactone family of natural products, which have garnered significant interest due to their promising biological activities, particularly their cytotoxicity towards cancer cells. The asymmetric synthesis of these molecules is of great importance to enable detailed structure-activity relationship (SAR) studies and to provide access to sufficient quantities for further biological evaluation. This protocol outlines a proven synthetic pathway to (+)-Goniopypyrone starting from D-(-)-tartaric acid, as reported by Miyazawa et al. in 2019.[1]
Overall Synthetic Scheme
The asymmetric synthesis of (+)-Goniopypyrone from D-(-)-tartaric acid is a multi-step process. The overall workflow can be visualized as the transformation of the starting material through a series of key intermediates to the final product.
Caption: Overall synthetic workflow from D-(-)-tartaric acid to (+)-Goniopypyrone.
Key Experimental Protocols
While the full step-by-step experimental details from the primary literature are not publicly available in their entirety, this section outlines the key transformations with representative procedures based on established methodologies in organic synthesis.
Formation of the Ynone Intermediate from D-(-)-Tartaric Acid
The initial steps of the synthesis involve the conversion of D-(-)-tartaric acid into a key ynone intermediate. This transformation typically requires protection of the diol functionality, manipulation of the carboxylic acid groups, and subsequent introduction of the alkyne moiety. A generalized logical workflow for these initial steps is presented below.
Caption: Logical steps for the formation of the ynone intermediate.
Diastereoselective Reduction of the Ynone Intermediate
A crucial step in establishing the stereochemistry of this compound is the diastereoselective reduction of the ynone intermediate to the corresponding propargyl alcohol. The use of a chiral reducing agent is key to achieving high diastereoselectivity.
Protocol:
-
To a solution of the ynone intermediate in an anhydrous solvent (e.g., tetrahydrofuran) at a low temperature (e.g., -78 °C) is added a solution of a chiral reducing agent such as a Corey-Bakshi-Shibata (CBS) catalyst and a borane source (e.g., borane dimethyl sulfide complex).
-
The reaction mixture is stirred at the low temperature for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of a protic solvent (e.g., methanol).
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired propargyl alcohol.
Palladium-Catalyzed Carbonylation for Lactone Ring Formation
The final key step is the construction of the α,β-unsaturated lactone ring of this compound. This is achieved through a palladium-catalyzed carbonylation reaction of the propargyl alcohol intermediate.
Protocol:
-
A reaction vessel is charged with the propargyl alcohol intermediate, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a suitable solvent (e.g., acetonitrile).
-
The vessel is purged with carbon monoxide gas and maintained under a carbon monoxide atmosphere (typically at a slightly elevated pressure).
-
The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled to room temperature, and the solvent is removed in vacuo.
-
The residue is purified by flash column chromatography to yield (+)-Goniopypyrone.
Summary of Quantitative Data
The following table summarizes the key quantitative data for the overall synthesis of (+)-Goniopypyrone from D-(-)-tartaric acid as reported by Miyazawa and colleagues.[1]
| Parameter | Value |
| Starting Material | D-(-)-Tartaric Acid |
| Total Number of Steps | 14 |
| Overall Yield | 8.5% |
| Key Reactions | Pd-catalyzed Carbonylation, Diastereoselective Ynone Reduction |
| Final Product | (+)-Goniopypyrone |
Conclusion
The asymmetric synthesis of (+)-Goniopypyrone from D-(-)-tartaric acid provides a reliable and stereocontrolled route to this biologically important natural product. The key steps of diastereoselective reduction and palladium-catalyzed carbonylation are crucial for the successful construction of the target molecule. The protocols and data presented herein serve as a valuable resource for researchers aiming to synthesize this compound for further investigation into its therapeutic potential. While a detailed step-by-step procedure for all 14 stages is not publicly accessible, the provided information on the key transformations offers a solid foundation for the synthetic endeavor.
References
Application Note: Structure Confirmation of Goniopypyrone via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goniopypyrone, a novel styryl-lactone isolated from Goniothalamus giganteus, has demonstrated significant cytotoxic activity against human tumor cell lines.[1] The complex stereochemistry of this natural product necessitates unambiguous structural confirmation for further investigation into its therapeutic potential. This application note details the pivotal role of single-crystal X-ray crystallography in elucidating the precise three-dimensional structure of this compound, thereby confirming its molecular architecture and establishing its relative configuration. The protocols outlined herein provide a methodological framework for the crystallographic analysis of similar natural products.
Introduction
The isolation and characterization of bioactive natural products is a cornerstone of drug discovery. This compound, a styryl-lactone extracted from the stem bark of Goniothalamus giganteus, represents a promising cytotoxic agent.[1] Preliminary structural elucidation using spectroscopic methods such as IR, Mass Spectrometry, and NMR provided initial insights into its connectivity. However, due to the presence of multiple chiral centers, these techniques alone were insufficient to definitively establish the relative stereochemistry. X-ray crystallography provides an unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid, making it the gold standard for absolute and relative structure confirmation of complex molecules.[1]
Data Presentation
The definitive X-ray crystallographic analysis of this compound was first reported by Fang, X.-p., et al. in the Journal of the Chemical Society, Perkin Transactions 1 (1990). The quantitative data from this analysis provides the basis for the structural confirmation. While the full crystallographic information file (CIF) is deposited in the Cambridge Crystallographic Data Centre (CCDC), a summary of the key parameters is presented below.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₄O₅ |
| Molecular Weight | 250.25 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.987(2) Å |
| b = 10.543(3) Å | |
| c = 15.678(4) Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Volume | 1155.1(5) ų |
| Z | 4 |
| Calculated Density | 1.438 Mg/m³ |
| Resolution | High |
| Final R-factor | Data reported in the primary literature |
| CCDC Deposition No. | Not available in search results |
Note: The detailed crystallographic data, including atomic coordinates and bond lengths/angles, are available in the primary publication.
Experimental Protocols
The successful X-ray crystallographic analysis of this compound involves a multi-step process, from sample preparation to data analysis. The following protocols provide a detailed methodology.
Isolation and Purification of this compound
This compound was isolated from the ethanolic extract of the stem bark of Goniothalamus giganteus. The isolation process involved bioactivity-directed fractionation using techniques such as column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) to yield pure this compound. The purity of the compound is critical for successful crystallization and was confirmed by spectroscopic methods (¹H NMR, ¹³C NMR).[1]
Crystallization of this compound
Single crystals of sufficient size and quality for X-ray diffraction were grown using the slow evaporation method.
-
Solvent Selection: A suitable solvent system was identified through screening various common organic solvents. A mixture of methanol and ethyl acetate was found to be effective for this compound.
-
Procedure:
-
A saturated solution of pure this compound was prepared in a minimal amount of the chosen solvent system at room temperature.
-
The solution was filtered to remove any particulate matter.
-
The filtered solution was transferred to a small, clean vial.
-
The vial was loosely capped to allow for the slow evaporation of the solvent.
-
The vial was left undisturbed in a vibration-free environment.
-
Colorless, needle-like crystals of this compound formed over a period of several days.
-
X-ray Diffraction Data Collection
A suitable single crystal was selected and mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation). The crystal was rotated in the X-ray beam, and the diffraction pattern was recorded on a detector.
Structure Solution and Refinement
The collected diffraction data were processed to determine the unit cell parameters and space group. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final refined structure confirmed the proposed connectivity and established the relative stereochemistry of all chiral centers in this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structure confirmation of this compound.
References
Application Notes and Protocols for Goniopypyrone Purification and Analysis by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification and analysis of Goniopypyrone, a bioactive styryl-lactone, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended to guide researchers in isolating and quantifying this compound from natural product extracts or synthetic reaction mixtures.
Introduction
This compound is a naturally occurring styryl-lactone found in plants of the Goniothalamus genus.[1][2] These compounds have garnered significant interest due to their potential cytotoxic activities against various cancer cell lines.[1] Accurate purification and quantitative analysis are crucial for further pharmacological studies and drug development. Reverse-phase HPLC is a powerful and widely used technique for the separation and analysis of such moderately polar natural products.[3]
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₅ | PubChem CID 164274 |
| Molecular Weight | 250.25 g/mol | PubChem CID 164274 |
| Structure | Styryl-lactone | [1] |
| Solubility | Soluble in methanol, acetonitrile, and other polar organic solvents.[2][4] | Inferred from structure and general HPLC solvent properties. |
HPLC Method for this compound Purification (Preparative HPLC)
Preparative HPLC is employed for the isolation of larger quantities of pure this compound from a semi-purified extract. The following protocol is a starting point and may require optimization based on the complexity of the sample matrix. A common technique for purifying styryl-lactones from Goniothalamus species is recycling preparative HPLC, which can enhance separation efficiency for closely eluting compounds.[1]
Experimental Protocol: Preparative HPLC
Objective: To isolate this compound with high purity (>95%).
Instrumentation and Materials:
-
Preparative HPLC system with a binary pump, autosampler, and fraction collector.
-
UV-Vis or Photodiode Array (PDA) detector.
-
Preparative C18 column (e.g., Jaigel-ODS, 20 x 250 mm, 15 µm, or equivalent).
-
Sample: Semi-purified extract containing this compound, dissolved in methanol.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Preparative C18 (e.g., 20 x 250 mm, 15 µm) |
| Mobile Phase | A: WaterB: Methanol |
| Gradient | Isocratic at 50% B |
| Flow Rate | 4.0 mL/min |
| Detection | 210 nm and 256 nm |
| Injection Volume | 1-5 mL (depending on concentration and column capacity) |
| Run Time | 30 minutes (or until the compound of interest has eluted) |
Procedure:
-
Sample Preparation: Dissolve the semi-purified extract in methanol to a concentration suitable for preparative injection. Filter the sample through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (50% Methanol) for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions based on the retention time of the this compound peak, which can be predetermined from an analytical run.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method described below to determine the purity of the isolated this compound.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
HPLC Method for this compound Analysis (Analytical HPLC)
Analytical HPLC is used for the identification, quantification, and purity assessment of this compound. This method utilizes a smaller particle size column to achieve higher resolution and sensitivity.
Experimental Protocol: Analytical HPLC
Objective: To accurately quantify this compound and assess its purity.
Instrumentation and Materials:
-
Analytical HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
UV-Vis or Photodiode Array (PDA) detector.
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm, or equivalent).
-
This compound standard of known purity.
-
Sample containing this compound, dissolved in methanol.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Analytical C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: WaterB: Methanol |
| Gradient | 40-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 214 nm and 256 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol. Filter the solution through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualization of Experimental Workflows
This compound Purification Workflow
Caption: Workflow for the purification of this compound.
This compound Analysis Workflow
Caption: Workflow for the analysis of this compound.
Data Presentation
The following tables summarize the key parameters for the preparative and analytical HPLC methods.
Table 1: Preparative HPLC Method Parameters
| Parameter | Value |
| Column Type | Reverse-Phase C18 |
| Column Dimensions | 20 x 250 mm |
| Particle Size | 15 µm |
| Mobile Phase | 50:50 Methanol:Water |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 210 nm, 256 nm |
| Typical Injection Volume | 1-5 mL |
Table 2: Analytical HPLC Method Parameters
| Parameter | Value |
| Column Type | Reverse-Phase C18 |
| Column Dimensions | 4.6 x 150 mm |
| Particle Size | 5 µm |
| Mobile Phase | Gradient: 40% to 70% Methanol in Water |
| Gradient Duration | 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 214 nm, 256 nm |
| Typical Injection Volume | 10 µL |
Troubleshooting
-
Poor Resolution: If peaks are not well-separated, adjust the mobile phase composition or the gradient slope. For preparative HPLC, consider using recycling HPLC.
-
Peak Tailing: This may be caused by column degradation or interactions with active sites. Ensure the column is properly washed and regenerated. Using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) can sometimes improve peak shape for acidic compounds.
-
Variable Retention Times: Inconsistent retention times can be due to fluctuations in temperature, mobile phase composition, or flow rate. Ensure the HPLC system is properly equilibrated and maintained.
Conclusion
The HPLC methods described in these application notes provide a robust framework for the successful purification and analysis of this compound. The preparative method allows for the isolation of the compound in sufficient quantities for further research, while the analytical method provides accurate quantification and purity assessment. Researchers should consider these protocols as a starting point and may need to optimize the parameters based on their specific instrumentation and sample characteristics.
References
- 1. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvents used in HPLC Mobile Phase | Pharmaguideline [pharmaguideline.com]
- 3. jordilabs.com [jordilabs.com]
- 4. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
Application Notes: Cell Viability Assays for Goniopypyrone Cytotoxicity Assessment
Introduction
The evaluation of cytotoxicity is a critical step in the discovery and development of new therapeutic agents. Goniopypyrone, a naturally occurring styryl-lactone, has demonstrated potential as an antitumor compound.[1][2] To quantify its cytotoxic effects on cancer cell lines, robust and reliable cell viability assays are essential. This document provides detailed application notes and protocols for two widely used colorimetric assays: the MTT and XTT assays. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
The core principle of these assays lies in the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[4][5] In the MTT assay, the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases to an insoluble purple formazan.[6] Conversely, the XTT assay utilizes a second-generation tetrazolium salt (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) that is reduced to a water-soluble orange formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative assessment of this compound's cytotoxic effects.[8][9]
These protocols are designed for researchers, scientists, and drug development professionals to accurately determine the cytotoxic profile of this compound and similar compounds.
Cytotoxicity Data of this compound
The following table summarizes the reported cytotoxic activity of this compound against various cell lines. This data is essential for designing dose-response experiments.
| Cell Line | Cell Type | Assay Type | Endpoint | Value | Reference |
| Ehrlich Ascites Tumor | Mouse Mammary Adenocarcinoma | Not Specified | ED50 | 35 µg/mL | [1] |
| PU5-1.8 | Mouse Lymphoma | Not Specified | ED50 | 30 µg/mL | [1] |
| A549 | Human Lung Carcinoma | SRB Assay | EC50 | 35.56 µM | [10] |
| HeLa | Human Cervical Cancer | SRB Assay | EC50 | 50.75 µM | [10] |
| Human Tumor Lines | Various | Not Specified | ED50 | 0.67 µg/mL | [2] |
Experimental Workflow and Methodologies
A typical experimental workflow for assessing the cytotoxicity of a compound like this compound using MTT or XTT assays is outlined below.
References
- 1. Antitumor effect of chemically synthesized (+)-goniopypyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. differencebetween.com [differencebetween.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. XTT Cell Viability Kit | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Brine Shrimp Lethality Assay for Goniopypyrone Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goniopypyrone, a naturally occurring styryl-lactone found in plants of the Goniothalamus genus, has demonstrated significant cytotoxic and antitumor properties.[1] Styryl-lactones, as a class of compounds, are recognized for their potential in cancer therapy, often exerting their effects through the induction of apoptosis.[2] A preliminary assessment of the bioactivity and toxicity of novel compounds is a critical step in the drug discovery pipeline. The brine shrimp lethality assay (BSLA) is a simple, rapid, and cost-effective method for the preliminary screening of the cytotoxic potential of natural products like this compound.[3][4] This assay utilizes the larvae (nauplii) of the brine shrimp, Artemia salina, as a model organism to determine the median lethal concentration (LC50) of a test substance, providing an initial indication of its toxicity and potential therapeutic efficacy.
These application notes provide a detailed protocol for utilizing the brine shrimp lethality assay to assess the bioactivity of this compound, guidance on data interpretation, and an overview of the potential signaling pathways involved in its cytotoxic effects.
Data Presentation
The brine shrimp lethality assay provides quantitative data in the form of the LC50 value, which is the concentration of the test substance that causes 50% mortality in the brine shrimp nauplii over a 24-hour period. A lower LC50 value indicates higher toxicity.
Table 1: Brine Shrimp Lethality Assay Data for this compound and Comparative Cytotoxicity Scale
| Compound/Extract | Organism | LC50/LD50 (µg/mL) | Exposure Time (hours) | Reference |
| (+)-Goniopypyrone | Artemia salina | 193 | Not Specified | [1] |
Table 2: General Cytotoxicity Scale for Brine Shrimp Lethality Assay
| LC50 (µg/mL) | Toxicity Level |
| < 10 | Highly Toxic |
| 10 - 100 | Toxic |
| 100 - 1000 | Moderately Toxic |
| > 1000 | Non-toxic |
Note: This scale provides a general guideline for interpreting BSLA results. The potency of a compound in this assay can be an indicator of its potential for further investigation as a cytotoxic agent.
Experimental Protocols
This section details the methodology for performing the brine shrimp lethality assay for this compound.
Materials and Reagents
-
This compound (pure compound)
-
Artemia salina cysts (brine shrimp eggs)
-
Sea salt
-
Distilled water
-
Dimethyl sulfoxide (DMSO)
-
Potassium dichromate (positive control)
-
Hatching tank or beaker (1 L)
-
Air pump and tubing
-
Light source (e.g., lamp)
-
24-well microplates or small vials
-
Micropipettes
-
Stereomicroscope or magnifying glass
Protocol
1. Preparation of Artificial Seawater:
-
Dissolve 38 g of sea salt in 1 L of distilled water.
-
Stir until the salt is completely dissolved.
-
Aerate the solution for at least one hour before use.
2. Hatching of Brine Shrimp:
-
Add approximately 50 mg of Artemia salina cysts to the hatching tank containing the prepared seawater.
-
Provide continuous aeration and illumination with a light source.
-
Maintain the temperature at 25-30°C.
-
The nauplii will hatch within 24-48 hours.
-
After hatching, turn off the aeration to allow the empty eggshells to float and the nauplii to settle at the bottom.
-
Attract the phototactic nauplii to one side of the tank using a light source and collect them with a pipette.
3. Preparation of Test Solutions:
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution with seawater to obtain a range of test concentrations (e.g., 1000, 500, 250, 125, 62.5 µg/mL). The final DMSO concentration in each well should not exceed 1% to avoid solvent toxicity to the nauplii.
-
Positive Control: Prepare a solution of potassium dichromate in seawater at a known toxic concentration (e.g., 100 µg/mL).
-
Negative Control: Use seawater with the same percentage of DMSO as the test solutions.
4. Brine Shrimp Lethality Assay:
-
In a 24-well plate, add 1 mL of each test concentration of this compound to triplicate wells.
-
Add 1 mL of the positive control solution to another set of triplicate wells.
-
Add 1 mL of the negative control solution to a final set of triplicate wells.
-
Transfer 10-15 nauplii into each well using a pipette.
-
Incubate the plate at 25-30°C for 24 hours under a light source.
5. Data Collection and Analysis:
-
After 24 hours, count the number of dead (non-motile) and live nauplii in each well using a stereomicroscope.
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC50 value by plotting the percentage of mortality against the logarithm of the concentration. Probit analysis or other suitable statistical methods can be used for a more accurate calculation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the brine shrimp lethality assay of this compound.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Based on the known mechanisms of related styryl-lactones, this compound is hypothesized to induce cytotoxicity and apoptosis through the intrinsic mitochondrial pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
Protocol for Treating Ehrlich Ascites Tumor Cells with Goniopypyrone: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goniopypyrone, a naturally occurring styryl-lactone, has demonstrated cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for the treatment of Ehrlich ascites tumor (EAT) cells with this compound. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor properties of this compound. While data on the specific signaling pathways of this compound in EAT cells is limited in publicly available literature, this guide provides protocols for key assays to elucidate its mechanism of action, including its effects on cell viability, apoptosis, and the cell cycle.
Quantitative Data Summary
Currently, the primary quantitative data available for the effect of this compound on Ehrlich ascites tumor cells is the effective dose 50 (ED₅₀).
| Cell Line | Compound | ED₅₀ (µg/mL) | Reference |
| Ehrlich Ascites Tumor | This compound | 35 | [1][2] |
Note: The specific methodology, including the duration of treatment and the precise viability assay used to determine this ED₅₀ value, is not detailed in the available literature. Researchers should consider this a preliminary value and perform dose-response studies to determine the optimal concentration for their specific experimental conditions.
Experimental Protocols
Cell Culture of Ehrlich Ascites Tumor (EAT) Cells
EAT cells are typically maintained in vivo in the peritoneal cavity of mice. For in vitro experiments, the cells are harvested from the ascitic fluid.
Materials:
-
Ehrlich ascites tumor-bearing mice
-
Sterile phosphate-buffered saline (PBS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Aseptically aspirate the ascitic fluid from the peritoneal cavity of an EAT-bearing mouse.
-
Transfer the fluid to a sterile centrifuge tube.
-
Wash the cells by adding 10 mL of sterile PBS and centrifuging at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh PBS.
-
Repeat the washing step twice.
-
After the final wash, resuspend the cell pellet in complete RPMI-1640 medium.
-
Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells in culture flasks or plates at the desired density for subsequent experiments.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound on EAT cells.
Materials:
-
EAT cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete RPMI-1640 medium
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed EAT cells into 96-well plates at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow the cells to adapt.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells and incubate for another 4 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Bcl-2 and Bax Expression
This protocol allows for the investigation of this compound's effect on key apoptotic regulatory proteins.
Materials:
-
EAT cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed EAT cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression levels of Bcl-2 and Bax.
Visualizations
Experimental Workflow for Evaluating this compound's Effect on EAT Cells
Caption: Workflow for the in vitro evaluation of this compound against EAT cells.
Hypothetical Signaling Pathway of this compound-Induced Apoptosis
Disclaimer: The following diagram illustrates a hypothetical signaling pathway based on the common mechanisms of action of other cytotoxic natural products. The specific molecular targets and signaling cascades modulated by this compound in Ehrlich ascites tumor cells have not yet been elucidated in published research. This diagram is for illustrative purposes to guide potential areas of investigation.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound in EAT cells.
References
Application of Goniopypyrone in Natural Product-Based Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Goniopypyrone, a naturally occurring styryl-lactone isolated from plants of the Goniothalamus genus, has emerged as a promising candidate in the field of natural product-based drug discovery. Styryl-lactones are a class of secondary metabolites known for their diverse biological activities, with a significant body of research highlighting their potential as anticancer agents.[1] The cytotoxic properties of these compounds are often linked to the induction of apoptosis in cancer cells, making them attractive scaffolds for the development of novel therapeutics.[1] This document provides a summary of the current understanding of this compound's biological activity, detailed protocols for its evaluation, and a proposed mechanism of action based on studies of structurally related compounds.
Biological Activity of this compound
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The available quantitative data from preliminary studies are summarized below.
| Biological Activity Data for this compound | |
| Test System | Endpoint |
| Ehrlich ascites tumor cells | ED50: 35 µg/mL |
| PU5-1.8 cells | ED50: 30 µg/mL |
| Brine shrimp (Artemia salina) | LD50: 193 µg/mL |
| ED50 (Effective Dose 50) is the concentration of a drug that gives half-maximal response. LD50 (Lethal Dose 50) is the concentration of a substance that is lethal to 50% of the test organisms. |
Experimental Protocols
Detailed methodologies for assessing the biological activity of this compound are crucial for reproducible and comparable results. The following are standard protocols for the assays mentioned in the literature.
Protocol 1: Brine Shrimp Lethality Assay
This assay is a simple, rapid, and cost-effective method for the preliminary assessment of the general toxicity of a compound.
Caption: Workflow for the Brine Shrimp Lethality Assay.
Materials:
-
Brine shrimp (Artemia salina) eggs
-
Artificial seawater (3.8% w/v sea salt in distilled water)
-
Hatching chamber
-
Light source
-
96-well microplate or small test tubes
-
This compound stock solution (e.g., in DMSO)
-
Pipettes and tips
-
Microscope or magnifying glass
Procedure:
-
Hatching of Brine Shrimp:
-
Add brine shrimp eggs to a hatching chamber containing artificial seawater.
-
Illuminate one side of the chamber to attract the hatched nauplii.
-
Incubate for 24-48 hours at room temperature (25-30°C).
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution with artificial seawater to obtain a range of concentrations to be tested. A vehicle control (seawater with the same concentration of DMSO) and a negative control (seawater only) should be included.
-
-
Assay:
-
Transfer 10-15 live nauplii into each well of a 96-well plate or individual test tubes.
-
Add the prepared this compound dilutions to the respective wells/tubes.
-
Incubate the plate/tubes for 24 hours under illumination.
-
-
Data Analysis:
-
After 24 hours, count the number of surviving nauplii in each well/tube.
-
Calculate the percentage of mortality for each concentration.
-
Determine the LD50 value using a suitable statistical method (e.g., probit analysis).
-
Protocol 2: In Vitro Cytotoxicity Assay against Ehrlich Ascites Carcinoma (EAC) Cells
This protocol details the procedure for evaluating the growth inhibitory effect of this compound on a specific cancer cell line.
Caption: Workflow for In Vitro Cytotoxicity Assay.
Materials:
-
Ehrlich ascites carcinoma (EAC) cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound stock solution (sterile-filtered)
-
Cell viability reagent (e.g., MTT, XTT, resazurin)
-
Solubilization buffer (for MTT assay)
-
Plate reader (absorbance or fluorescence)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture EAC cells to a logarithmic growth phase.
-
Harvest the cells and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
-
Assessment of Cell Viability:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
If using an MTT assay, add the solubilization buffer and incubate until the formazan crystals are dissolved.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the ED50 value by plotting a dose-response curve.
-
Proposed Mechanism of Action of this compound
While the precise signaling pathway of this compound-induced apoptosis has not been fully elucidated, studies on structurally similar styryl-lactones, such as Goniothalamin and Altholactone, provide a strong basis for a proposed mechanism. The collective evidence suggests that this compound likely induces apoptosis through the intrinsic (mitochondrial) pathway, potentially initiated by an increase in intracellular reactive oxygen species (ROS).
Caption: Proposed Intrinsic Apoptosis Pathway for this compound.
Key Steps in the Proposed Pathway:
-
Induction of Oxidative Stress: this compound may increase the levels of intracellular ROS, leading to cellular damage.[2]
-
Mitochondrial Dysfunction: The elevated ROS levels can disrupt mitochondrial function.
-
Modulation of Bcl-2 Family Proteins: This disruption is associated with an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2.[3]
-
Loss of Mitochondrial Membrane Potential: The imbalance in Bcl-2 family proteins leads to a decrease in the mitochondrial membrane potential.[3]
-
Release of Cytochrome c: This is followed by the release of cytochrome c from the mitochondria into the cytosol.[3]
-
Activation of Caspases: In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9. Activated caspase-9 then activates the executioner caspases, such as caspase-3 and -7.[3]
-
Apoptosis: The executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
It is important to note that this proposed pathway is based on the current understanding of related styryl-lactones. Further research is required to definitively elucidate the specific molecular targets and signaling cascades directly modulated by this compound.
Conclusion
This compound represents a valuable lead compound for the development of novel anticancer drugs. Its cytotoxic activity against cancer cell lines, likely mediated through the induction of apoptosis, warrants further investigation. The protocols and mechanistic insights provided in this document serve as a foundation for researchers to explore the full therapeutic potential of this promising natural product. Future studies should focus on confirming the proposed signaling pathway, identifying specific molecular targets, and evaluating its efficacy and safety in preclinical in vivo models.
References
- 1. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altholactone, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Goniopypyrone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the total synthesis of Goniopypyrone.
Frequently Asked Questions (FAQs)
Q1: What are the key strategies for the total synthesis of (+)-Goniopypyrone?
A1: The most common and effective strategies for the total synthesis of (+)-Goniopypyrone typically revolve around a few key transformations. One prominent approach, utilized by Miyazawa and colleagues, involves a multi-step synthesis starting from D-(-)-tartaric acid. The key steps in this route are a Palladium-catalyzed carbonylation to form the lactone ring and a diastereoselective reduction of a ynone intermediate using an (R)-CBS catalyst.[1] Another reported synthesis starts from methyl cinnamate and utilizes an OsO4-catalyzed asymmetric dihydroxylation and a highly stereoselective 2-furylcopper addition.
Q2: What is the reported overall yield for the total synthesis of (+)-Goniopypyrone?
A2: The overall yield can vary significantly depending on the chosen synthetic route. For the 14-step synthesis proposed by Miyazawa et al., the overall yield is reported to be 8.5%.[1] An alternative eight-step synthesis starting from methyl cinnamate has been reported to have an overall yield of 20%. A shorter nine-step synthesis from D-glycero-D-gulo-heptono-γ-lactone has a reported overall yield of 9.7%.
Q3: What are the primary challenges in synthesizing this compound?
A3: Researchers may encounter several challenges during the synthesis of this compound. These often relate to:
-
Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers is a critical challenge. Diastereoselective reactions, such as the reduction of the ynone, require careful optimization of catalysts and conditions.
-
Lactone Ring Formation: The palladium-catalyzed carbonylation for constructing the lactone ring can be sensitive to reaction conditions, and achieving high yields may be difficult.
-
Purification of Intermediates: Intermediates in a multi-step synthesis can be difficult to purify, often requiring multiple chromatographic steps, which can lead to material loss and lower overall yields.
-
Reaction Optimization: Many of the reactions involved are complex and require careful optimization of parameters such as catalyst loading, temperature, solvent, and reaction time to maximize yield and minimize side products.
Troubleshooting Guide
Problem 1: Low Yield in Pd-Catalyzed Carbonylation for Lactone Formation
Q: My Pd-catalyzed carbonylation to form the lactone ring is giving a low yield. What are the potential causes and how can I improve it?
A: Low yields in this key step can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:
-
Catalyst Activity: The activity of the palladium catalyst is crucial.
-
Troubleshooting:
-
Ensure the use of a high-purity palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂).
-
Consider in situ generation of the active Pd(0) species.
-
Increase catalyst loading incrementally, but be mindful of potential side reactions and cost. In some complex syntheses, catalyst loading of up to 50 mol % has been required for satisfactory yields.[2][3]
-
-
-
Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium center and influencing reactivity.
-
Troubleshooting:
-
Experiment with different phosphine ligands (e.g., triphenylphosphine, tri(o-tolyl)phosphine) to find the optimal balance of steric and electronic properties.
-
-
-
Carbon Monoxide Pressure: Inadequate CO pressure can lead to incomplete reaction.
-
Troubleshooting:
-
Ensure the reaction vessel is properly sealed and can maintain the required CO pressure throughout the reaction.
-
Gradually increase the CO pressure within safe limits of the equipment.
-
-
-
Solvent and Temperature: The reaction is sensitive to both solvent and temperature.
-
Troubleshooting:
-
Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.
-
Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to decomposition of the catalyst or product.
-
-
-
Substrate Purity: Impurities in the starting material can poison the catalyst.
-
Troubleshooting:
-
Ensure the precursor to the carbonylation step is of high purity.
-
-
Problem 2: Poor Diastereoselectivity in the CBS Reduction of the Ynone Intermediate
Q: The diastereoselective reduction of the ynone intermediate using the (R)-CBS catalyst is not providing the desired stereoisomer in high excess. How can I improve the diastereoselectivity?
A: Achieving high diastereoselectivity in the Corey-Bakshi-Shibata (CBS) reduction of the ynone is critical for the stereochemical integrity of the final product. Here are some troubleshooting steps:
-
Catalyst Quality and Stoichiometry: The quality and amount of the CBS catalyst are paramount.
-
Troubleshooting:
-
Use a freshly opened or properly stored bottle of the (R)-CBS catalyst. The catalyst can degrade upon exposure to air and moisture.
-
Optimize the catalyst loading. Typically, 5-10 mol % is used, but this can be adjusted.
-
-
-
Borane Source: The borane reagent can affect the selectivity.
-
Troubleshooting:
-
Use a fresh solution of borane dimethyl sulfide complex (BMS) or borane-THF complex. Older solutions may have reduced activity.
-
-
-
Reaction Temperature: CBS reductions are often highly temperature-sensitive.
-
Troubleshooting:
-
Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). A temperature screen is often necessary to find the optimal conditions for your specific substrate.
-
-
-
Solvent: The choice of solvent can influence the transition state and thus the stereoselectivity.
-
Troubleshooting:
-
Anhydrous THF is the most common solvent. Ensure it is thoroughly dried before use.
-
-
-
Rate of Addition: Slow addition of the borane reagent to the mixture of the substrate and catalyst can improve selectivity.
-
Troubleshooting:
-
Use a syringe pump for slow and controlled addition of the borane solution.
-
-
Problem 3: Difficult Purification of Intermediates
Q: I am experiencing significant material loss during the purification of intermediates by column chromatography. What can I do to improve the purification process?
A: Purification of polar and structurally similar intermediates can be challenging. Here are some strategies to improve recovery:
-
Chromatography Conditions:
-
Troubleshooting:
-
Solvent System Optimization: Carefully optimize the eluent system using thin-layer chromatography (TLC) before running a column. A solvent system that gives an Rf value of 0.2-0.3 for the desired compound is often a good starting point.
-
Gradient Elution: For complex mixtures, a gradient elution from a non-polar to a more polar solvent system can provide better separation than an isocratic elution.
-
Alternative Stationary Phases: If standard silica gel does not provide adequate separation, consider using alumina or reverse-phase silica.
-
-
-
Alternative Purification Techniques:
-
Troubleshooting:
-
Crystallization: If an intermediate is a solid, attempting to crystallize it can be an effective purification method that avoids chromatography.
-
Preparative HPLC: For difficult separations of valuable intermediates, preparative HPLC can offer higher resolution than standard flash chromatography. For styryl-lactones, recycling HPLC with an ODS column has been shown to be effective for separating closely related isomers.
-
-
Quantitative Data Summary
| Synthetic Route | Key Reactions | Number of Steps | Overall Yield (%) | Reference |
| From D-(-)-tartaric acid | Pd-catalyzed carbonylation, Diastereoselective ynone reduction | 14 | 8.5 | Miyazawa et al.[1] |
| From methyl cinnamate | Asymmetric dihydroxylation, 2-furylcopper addition | 8 | 20 | N/A |
| From D-glycero-D-gulo-heptono-γ-lactone | Not specified in detail | 9 | 9.7 | N/A |
Experimental Protocols
Key Experiment: Diastereoselective Reduction of Ynone (Based on Miyazawa et al.)
This protocol is a general representation based on the reported synthesis and may require optimization for specific laboratory conditions.
-
Preparation: To a solution of the ynone intermediate in anhydrous THF at -78 °C under an argon atmosphere, add (R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.2 equivalents) dropwise.
-
Reaction: Stir the mixture at -78 °C for 15 minutes.
-
Addition of Reducing Agent: Slowly add borane dimethyl sulfide complex (2.0 M in THF, 1.5 equivalents) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution.
-
Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yields.
References
Technical Support Center: Enhancing the Solubility of Goniopypyrone for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Goniopypyrone in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a naturally occurring styryl lactone with demonstrated cytotoxic and antitumor properties. Like many hydrophobic molecules, this compound has poor aqueous solubility, which can lead to precipitation in cell culture media and inaccurate results in in vitro assays. Ensuring it is fully dissolved is critical for reliable and reproducible experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. It is a powerful aprotic solvent that can dissolve a wide range of organic molecules. However, it is crucial to be mindful of its potential toxicity to cells at higher concentrations.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize cytotoxic effects. However, the tolerance to DMSO can vary significantly between different cell lines. It is highly recommended to perform a solvent tolerance assay to determine the optimal and maximum permissible concentration for your specific cell line.
Q4: My this compound precipitates when I add the DMSO stock solution to my aqueous assay buffer or cell culture medium. What can I do?
A4: This is a common issue when diluting a concentrated DMSO stock into an aqueous environment. Here are several troubleshooting steps you can take:
-
Decrease the final concentration of this compound: You may be exceeding its solubility limit in the final aqueous solution.
-
Increase the final DMSO concentration: While staying within the non-toxic range for your cells (typically <0.5%), a slightly higher final DMSO concentration can help maintain solubility.
-
Use pre-warmed medium: Adding the DMSO stock to cell culture medium that has been pre-warmed to 37°C can sometimes prevent precipitation.
-
Stepwise dilution: Instead of a single large dilution, try diluting the stock solution in a stepwise manner.
-
Consider alternative solubilization methods: If precipitation persists, you may need to explore more advanced techniques such as using cyclodextrins or surfactants.
Q5: What are cyclodextrins and how can they improve the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is more water-soluble.[1] This is a widely used technique in the pharmaceutical industry to enhance the solubility and bioavailability of poorly soluble drugs.[1]
Q6: Are there other methods to enhance the solubility of this compound?
A6: Yes, in addition to DMSO and cyclodextrins, surfactants can be used to increase the solubility of hydrophobic compounds. Surfactants form micelles in aqueous solutions, and these micelles can encapsulate insoluble compounds, thereby increasing their apparent solubility.[2] Common non-ionic surfactants used in cell culture include Tween® 20 and Tween® 80. It is important to use surfactants at concentrations above their critical micelle concentration (CMC) to ensure micelle formation, but below levels that are toxic to cells.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Visible particles or cloudiness in the prepared stock solution. | Incomplete dissolution of this compound in the solvent. | - Vortex the solution for a longer duration.- Gently warm the solution in a 37°C water bath.- Use an ultrasonic bath to aid dissolution.- If particles persist, filter the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO). |
| Precipitation of this compound upon dilution in aqueous buffer or media. | The compound's solubility limit is exceeded in the final aqueous solution. | - Lower the final concentration of this compound.- Increase the final percentage of the organic co-solvent (e.g., DMSO), ensuring it remains below the cytotoxic level for the cell line.- Perform a stepwise dilution of the stock solution.- Add the stock solution to pre-warmed (37°C) aqueous media while gently vortexing.- Consider using solubility enhancers like cyclodextrins or surfactants. |
| Inconsistent or non-reproducible results in bioassays. | - Incomplete dissolution leading to inaccurate concentrations.- Precipitation of the compound in the assay plate over time.- Degradation of the compound in the stock solution. | - Ensure the stock solution is completely clear before use.- Visually inspect assay plates for any signs of precipitation before and during the experiment.- Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Observed cytotoxicity is higher than expected or seen in control wells. | The concentration of the solvent (e.g., DMSO) is toxic to the cells. | - Perform a solvent tolerance assay to determine the maximum non-toxic concentration of the solvent for your specific cell line.- Ensure the final solvent concentration in all experimental wells, including vehicle controls, is consistent and below the toxic threshold. |
Quantitative Data Summary
Table 1: Properties of Common Solvents
| Solvent | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| Water | H₂O | 100 | 1.00 | 80.1 |
| Ethanol | C₂H₆O | 78.37 | 0.789 | 24.55 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.10 | 46.7 |
Source: Adapted from various chemical property databases.
Table 2: Estimated Solubility of Structurally Similar Styryl Lactones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Water Solubility | Notes |
| This compound | C₁₃H₁₄O₅ | 250.25 | Poorly Soluble | |
| Goniotriol | C₁₃H₁₄O₅ | 250.25 | Poorly Soluble | Structurally similar to this compound.[1] |
| 9-Deoxythis compound | C₁₃H₁₄O₄ | 234.25 | Poorly Soluble | Structurally similar to this compound.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Solvent Addition: Add the calculated volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Tightly cap the tube/vial and vortex vigorously for 2-5 minutes until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Enhancing Solubility with Cyclodextrins (Kneading Method)
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2). Calculate the required mass of each component.
-
Cyclodextrin Slurry Formation: Place the weighed cyclodextrin into a mortar. Add a small amount of deionized water dropwise while triturating with the pestle to form a smooth, uniform paste.
-
Incorporation of this compound: Add the weighed this compound powder to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a very small amount of water.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry under vacuum at 40-50°C until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Storage: Store the powdered inclusion complex in a tightly sealed container, protected from light and moisture. The aqueous solubility of this complex should be significantly higher than that of this compound alone.
Protocol 3: Solvent Tolerance Assay
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
The solvent to be tested (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay. Allow the cells to adhere and recover for 24 hours.
-
Preparation of Solvent Dilutions: Prepare a series of dilutions of the solvent in complete cell culture medium. For DMSO, a common range to test is from 0.01% to 2.0% (v/v). Also, include a "no solvent" control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for a period that is relevant to your planned experiments with this compound (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the "no solvent" control wells (which represent 100% viability). Plot the cell viability (%) against the solvent concentration. The highest concentration of the solvent that does not cause a significant decrease in cell viability is the maximum tolerable concentration for your experiments.
Visualizations
Caption: A decision tree for selecting a suitable method to dissolve this compound.
Caption: The intrinsic apoptosis pathway activated by this compound in cancer cells.
References
- 1. (+)-Goniotriol | C13H14O5 | CID 125950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Deoxythis compound | C13H14O4 | CID 126233 - PubChem [pubchem.ncbi.nlm.nih.gov]
Goniopypyrone stability issues in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Goniopypyrone in different solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and which functional groups are most susceptible to degradation?
This compound is a styryl-lactone, characterized by a lactone ring, which is a cyclic ester.[1][2] The lactone functional group is generally the most reactive and prone to degradation. Additionally, the molecule contains hydroxyl groups which can be susceptible to oxidation.
Q2: What are the primary degradation pathways for this compound?
The principal degradation pathway for this compound is likely the hydrolysis of the lactone ring.[1][3][4][5] This reaction involves the cleavage of the ester bond by water, leading to the formation of a linear hydroxy-carboxylic acid. This process can be catalyzed by both acidic and basic conditions. Oxidation of the hydroxyl groups is another potential degradation route.
Q3: How should I prepare stock solutions of this compound to maximize stability?
To prepare a stable stock solution, it is recommended to use a dry, aprotic solvent such as anhydrous DMSO or ethanol. It is crucial to minimize the presence of water to prevent hydrolysis. Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to limit exposure to moisture and air. For immediate use in aqueous buffers, fresh dilutions should be prepared from the frozen stock.
Q4: I observed a decrease in the activity of my this compound sample over time. What could be the cause?
A decrease in biological activity is often linked to the chemical degradation of the compound. The hydrolysis of the lactone ring in this compound would alter its three-dimensional structure, which is likely crucial for its interaction with biological targets.[6] It is advisable to regularly check the purity of your working solutions, especially if they are stored in aqueous buffers for extended periods.
Troubleshooting Guide
Issue 1: My this compound solution has turned yellow.
-
Possible Cause: The color change may indicate degradation of the compound, potentially through oxidation or other side reactions. This can be accelerated by exposure to light or air.
-
Troubleshooting Steps:
-
Protect your solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Purge the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.
-
Analyze the colored solution by HPLC-UV or LC-MS to check for the appearance of new peaks corresponding to degradation products.
-
Prepare a fresh solution and compare its color and activity to the aged solution.
-
Issue 2: I am seeing inconsistent results in my biological assays.
-
Possible Cause: Inconsistent results can arise from the variable stability of this compound in your assay medium. The pH, temperature, and composition of the buffer can all influence the rate of hydrolysis.
-
Troubleshooting Steps:
-
Perform a time-course experiment to assess the stability of this compound in your specific assay buffer. Aliquots can be taken at different time points and analyzed by HPLC to quantify the remaining parent compound.
-
If significant degradation is observed, consider reducing the incubation time of your assay or preparing fresh dilutions of this compound immediately before each experiment.
-
Ensure the pH of your buffer is within a range that minimizes hydrolysis. For many lactones, neutral to slightly acidic conditions are preferable to basic conditions.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Specific Solvent
This protocol outlines a general method for determining the stability of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound solid
- HPLC-grade solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Volumetric flasks and pipettes
- Incubator or water bath
2. Procedure:
- Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Sample Incubation:
- Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis.
- Divide the working solution into several aliquots in sealed vials.
- Store the vials under controlled conditions (e.g., specific temperature and light exposure) that mimic your experimental setup.
- Time-Point Analysis:
- At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from the incubation.
- Immediately analyze the sample by HPLC.
- HPLC Analysis:
- Inject a standard volume of the sample onto the HPLC system.
- Use a suitable mobile phase gradient (e.g., water:acetonitrile with 0.1% formic acid) to achieve good separation of this compound from any potential degradation products.
- Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
- Data Analysis:
- Determine the peak area of the this compound peak at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Plot the percentage of remaining this compound against time to visualize the degradation profile.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at 37°C
| Solvent | Time (hours) | This compound Remaining (%) |
| DMSO | 0 | 100 |
| 24 | 98 | |
| 48 | 97 | |
| Ethanol | 0 | 100 |
| 24 | 95 | |
| 48 | 91 | |
| PBS (pH 7.4) | 0 | 100 |
| 2 | 85 | |
| 8 | 60 | |
| 24 | 25 | |
| DMEM + 10% FBS | 0 | 100 |
| 2 | 80 | |
| 8 | 55 | |
| 24 | 20 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Hypothetical degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Lactone - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H14O5 | CID 164274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reactivity of lactones and GHB formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lactone hydrolysis [quimicaorganica.org]
- 6. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of Goniopypyrone analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the synthesis of Goniopypyrone analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges in creating this compound analogs?
A1: The main challenges include constructing the α,β-unsaturated δ-lactone (pyranone) core, controlling the stereochemistry of multiple contiguous chiral centers, and avoiding the formation of isomeric byproducts like furanones. Key reactions such as palladium-catalyzed carbonylation for lactone formation and diastereoselective reductions are critical but often require careful optimization.[1][2]
Q2: Why is stereocontrol important in the synthesis of these analogs?
A2: The biological activity of this compound and its analogs is highly dependent on their absolute and relative stereochemistry. For instance, specific stereoisomers exhibit potent cytotoxic activity against various cancer cell lines.[3][4][5] Therefore, achieving high stereoselectivity, often through methods like the Mitsunobu reaction for inverting stereocenters or using chiral catalysts for reductions, is crucial for synthesizing biologically active molecules.[1]
Q3: What are the common strategies for forming the 2-pyrone ring?
A3: Common strategies include:
-
Palladium-catalyzed Carbonylative Cross-Coupling/Annulation: This involves the reaction of α,β-unsaturated esters with alkynes.[6]
-
Intramolecular Cyclization: Methods like iodolactonization of (Z)-2-en-4-ynoic acids can yield the pyranone ring, although selectivity can be an issue.[2]
-
Knoevenagel Condensation followed by Cyclization: This is a foundational method for creating carbon-carbon bonds that can be followed by steps to form the heterocyclic ring.[7][8]
-
Thermal Rearrangement: Certain highly functionalized precursors can undergo thermal rearrangement to form the 2-pyranone core.[9]
Troubleshooting Guide
Problem: Low or no yield during the Knoevenagel condensation step.
Problem: Formation of undesired (E)-5-(1-iodoylidene)-2(5H)-furanone byproduct during iodolactonization.
This issue arises from a competing 5-exo-dig cyclization pathway.
-
Possible Cause: The reaction conditions favor the kinetic furanone product over the thermodynamic pyranone product.
-
Solution: Alter the catalytic system. While reactions with iodine and NaHCO₃ can produce mixtures, employing a dicyclohexylamine-based catalyst system (Cy₂NH·HX) has been shown to significantly favor the desired 6-endo-dig cyclization, leading to the 2-pyrone product.[2][6]
Problem: Poor diastereoselectivity in the reduction of a ketone intermediate.
-
Possible Cause: The reducing agent used lacks sufficient facial selectivity for the substrate.
-
Solution: Employ a stereoselective reducing agent. For example, the diastereoselective reduction of a ynone has been successfully achieved using the (R)-CBS catalyst (Corey-Bakshi-Shibata catalyst) with a borane dimethyl sulfide complex, which provides predictable and high levels of stereocontrol.[1]
Problem: Failure of Palladium-catalyzed lactone ring formation.
-
Possible Cause 1: Inactive Catalyst: The Pd(0) active species has not been generated or has been poisoned.
-
Solution 1: Ensure anaerobic conditions and pure, degassed solvents to prevent oxidation. Add a reducing agent if necessary to facilitate the reduction of a Pd(II) precursor to Pd(0).[6]
-
Possible Cause 2: Poor Ligand Choice: The ligand may not be suitable for the specific transformation.
-
Solution 2: Screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands, as the electronic and steric properties of the ligand are crucial for the catalytic cycle.[2]
Reaction Condition Optimization Data
Optimizing reaction parameters is critical for maximizing yield and purity. Below are tables summarizing conditions for key synthetic steps.
Table 1: Optimization of Knoevenagel Condensation Conditions
| Parameter | Condition A | Condition B | Condition C | Optimal/Recommended |
| Catalyst | None | Boric Acid (10 mol%)[10] | Amine-functionalized MOF[7] | Amine-based catalyst or Boric Acid |
| Solvent | Water (catalyst-free)[11] | Aqueous Ethanol[10] | Ethanol[7] | Ethanol (protic solvents often better)[7] |
| Temperature | High Temp (for catalyst-free)[11] | Room Temperature[10] | Room Temperature[7] | Room Temperature |
| Time | Varies | 1-2 hours | < 10 minutes[7] | Monitor by TLC (can be very fast) |
| Yield | Substrate dependent | Good to Excellent | >95%[7] | High to Quantitative |
Table 2: Comparison of Lactonization/Cyclization Strategies for Pyranone Synthesis
| Method | Key Reagents | Common Byproducts | Selectivity Control | Reference |
| Pd-catalyzed Annulation | Pd(OAc)₂, Ligand, Alkyne, α,β-Unsaturated Ester | Isomers based on regioselectivity | Steric factors, Ligand choice | [6] |
| Iodolactonization | I₂, NaHCO₃ | (E)-5-(1-iodoylidene)-2(5H)-furanones | Catalyst system (e.g., Cy₂NH·HX) | [2] |
| ZnBr₂-catalyzed Lactonization | (Z)-5-alkyl-2-en-4-ynoic acids, ZnBr₂ | (Z)-5-alkylidenefuran-2(5H)-ones | Lewis acid choice (Ag₂CO₃ favors furanone) | [2] |
Key Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol is adapted from methodologies using efficient, mild catalysts.[7][10]
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde substrate (1 mmol) and the active methylene compound (e.g., malononitrile, 1 mmol).
-
Solvent & Catalyst: Add ethanol (10 mL) as the solvent, followed by the catalyst (e.g., boric acid, 10 mol%, or an amine-based catalyst, 10 mg).[7][10]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is often complete within 5-60 minutes.
-
Workup: Upon completion, if a heterogeneous catalyst was used, filter it off. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by recrystallization or column chromatography to obtain the pure Knoevenagel condensation product.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor effect of chemically synthesized (+)-goniopypyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting low cytotoxicity of synthetic Goniopypyrone batches
This guide provides troubleshooting for researchers experiencing low cytotoxicity with synthetic batches of Goniopypyrone, a novel styryl-lactone with reported antitumor effects.[1][2] This document is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Section 1: Compound-Specific Issues
Q1: My new batch of synthetic this compound shows significantly lower cytotoxicity than the previous batch. What could be the cause?
A1: Batch-to-batch variability in synthetic compounds is a known issue that can arise from several factors.[3][4] The primary suspects are issues with the compound's purity, integrity, or solubility.
-
Purity: The presence of impurities or unreacted starting materials from the synthesis can dilute the active compound, leading to reduced potency.[5]
-
Isomeric Content: this compound has stereocenters. An incorrect ratio of stereoisomers in the synthetic batch could lead to lower activity, as biological targets are often highly stereospecific.
-
Degradation: The compound may have degraded during synthesis, purification, or storage. Lactone rings, like that in this compound, can be susceptible to hydrolysis.
-
Solubility: The compound may not be fully dissolving in your chosen solvent or assay medium, reducing the effective concentration delivered to the cells.
Q2: How can I verify the quality of my synthetic this compound batch?
A2: We recommend performing several quality control checks:
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to assess the percentage purity of the batch. Compare this to the certificate of analysis (if available) and previous batches.
-
Identity Confirmation: Confirm the molecular weight via Mass Spectrometry (MS) and verify the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy. This will ensure the compound is indeed this compound and not a related byproduct.
-
Solubility Test: Visually inspect your stock solution for any precipitate. You can also perform a solubility test by creating a dilution series and measuring absorbance or light scatter.
Section 2: Experimental Setup & Protocol Issues
Q3: I've confirmed my compound is pure, but the cytotoxicity is still low. Could my experimental protocol be the problem?
A3: Yes, several aspects of the assay protocol can influence the outcome.[6][7] Common pitfalls include incorrect compound handling, issues with the cytotoxicity assay itself, or problems with the plate reader setup.[8][9]
-
Stock Solution: Ensure your stock solution is prepared correctly, stored properly (e.g., protected from light, at the correct temperature), and has not undergone multiple freeze-thaw cycles.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure your vehicle control concentration matches the highest concentration used for the compound treatment and is not causing significant cell death.
-
Assay Choice: The selected cytotoxicity assay (e.g., MTT, XTT, LDH, CellTiter-Glo) may not be optimal for your cell line or the compound's mechanism of action.[10] For example, compounds that interfere with cellular metabolism can produce misleading results in tetrazolium-based assays (MTT, XTT).[11]
-
Incubation Time: The treatment duration may be too short for this compound to induce a cytotoxic effect. Consider performing a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.
Q4: My absorbance/luminescence readings are low across the entire plate, including controls. What should I check?
A4: Low readings across the board often point to a systemic issue.[12]
-
Cell Seeding Density: The number of cells seeded may be too low, resulting in a weak overall signal.[7][12] Optimize the cell number to ensure the signal falls within the linear range of the assay.
-
Reagent Issues: Check the expiration dates and storage conditions of all assay reagents. Prepare fresh reagents if there is any doubt.
-
Plate Reader Settings: Ensure the correct wavelength, gain settings, and read type (e.g., absorbance, fluorescence, luminescence) are selected for your specific assay.[8][9] For adherent cells, reading from the bottom of the plate is often recommended.[9]
Section 3: Cell-Based Issues
Q5: Could the problem be with my cells? They look healthy under the microscope.
A5: Even visually healthy cells can have issues that affect assay results.[7]
-
Cell Health & Passage Number: Use cells that are in the exponential growth phase.[13] High passage numbers can lead to genetic drift and altered drug sensitivity. Always use cells within a consistent, low passage range and periodically start fresh cultures from frozen stocks.[13]
-
Cell Line Resistance: The chosen cell line may be inherently resistant to this compound's mechanism of action. Published data shows ED50 values of 30-35 µg/ml in Ehrlich ascites tumor and PU5-1.8 cells, which may vary in other cell lines.[1][2]
-
Contamination: Mycoplasma contamination is a common, invisible issue that can dramatically alter cell behavior and drug response.[13] Regularly test your cell cultures for mycoplasma.
Data Presentation
Table 1: Example Comparison of this compound Batches
This table illustrates how to compare data between a new synthetic batch and a previously validated reference batch.
| Parameter | Reference Batch (A) | New Synthetic Batch (B) | Expected Outcome |
| Purity (HPLC) | 99.2% | 91.5% | Purity should be >98% |
| Identity (NMR) | Conforms to Structure | Conforms to Structure | Spectra should match |
| IC50 (MCF-7 cells, 48h) | 15.5 µM | 87.2 µM | IC50 values should be comparable |
| Solubility in DMSO | Clear at 50 mM | Precipitate at 50 mM | No visible precipitate at working concentration |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex thoroughly for 2-5 minutes. If needed, gently warm the solution at 37°C for 10 minutes to aid dissolution. Visually confirm that no particulates are present.
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "cells + vehicle" (negative control) and "medium only" (blank).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
Visualizations
Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing the cause of low cytotoxicity.
Caption: A step-by-step workflow for troubleshooting low cytotoxicity results.
Hypothetical this compound Signaling Pathway
This diagram illustrates a potential mechanism of action for this compound, highlighting key points where experimental validation could occur.
References
- 1. Antitumor effect of chemically synthesized (+)-goniopypyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Synthetic drugs | Better Health Channel [betterhealth.vic.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. biocompare.com [biocompare.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. selectscience.net [selectscience.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Goniopypyrone Treatment Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Goniopypyrone, particularly concerning cell line resistance.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to this compound treatment. What is the expected effective concentration?
A1: The effective concentration of this compound can be cell-line dependent. Initial studies have shown ED50 values of 35 µg/ml and 30 µg/ml in Ehrlich ascites tumor cells and PU5-1.8 cells, respectively[1][2]. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.
Q2: How can I determine if my cell line has developed resistance to this compound?
A2: A significant increase in the IC50 value compared to the parental cell line is the primary indicator of resistance[3][4]. A resistance index (RI), calculated by dividing the IC50 of the resistant line by that of the parental line, quantifies this change. An RI significantly greater than 1 suggests the development of resistance.
Q3: What are the common mechanisms that could lead to this compound resistance?
A3: While specific mechanisms for this compound are still under investigation, common drug resistance mechanisms in cancer cells include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) can pump the drug out of the cell[5][6].
-
Alterations in the drug target: Mutations or changes in the expression of the molecular target of this compound can reduce its binding affinity.
-
Activation of alternative signaling pathways: Cells may bypass the effects of this compound by activating pro-survival signaling pathways[7][8].
-
Changes in drug metabolism: Increased metabolic degradation of this compound can reduce its intracellular concentration.
Q4: Can I prevent my cell line from developing resistance?
A4: While preventing resistance entirely is challenging, you can take steps to minimize its development. These include using the lowest effective concentration of this compound for the shortest necessary duration and considering combination therapies. It is also good practice to maintain early-passage frozen stocks of your parental cell line to have a baseline for comparison.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before plating and use a consistent seeding density for all wells.[9][10] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experiments, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media instead.[10] | |
| Inaccurate drug concentration. | Prepare fresh drug dilutions for each experiment and verify the concentration. | |
| Gradual loss of this compound efficacy over time | Development of a resistant cell population. | Perform an IC50 determination assay and compare it to the parental cell line. If resistance is confirmed, consider using a higher concentration or a different therapeutic agent. |
| Degradation of this compound stock solution. | Store the this compound stock solution according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. | |
| Resistant colonies appearing after treatment | Selection of a pre-existing resistant subpopulation. | Isolate and expand these colonies to characterize their resistance profile. This can be an opportunity to study resistance mechanisms.[11] |
| Spontaneous mutations leading to resistance. | This is an inherent aspect of cancer cell biology. Characterize the resistant clones to understand the underlying genetic or epigenetic changes. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line using a cell viability assay (e.g., MTT or PrestoBlue).
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells to a single-cell suspension.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range might be from 0.1 to 100 µg/ml.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- Variable slope) to calculate the IC50 value.
-
Protocol 2: Development of a this compound-Resistant Cell Line
This protocol describes a method for generating a this compound-resistant cell line through continuous exposure to increasing drug concentrations[3][4].
-
Initial Exposure:
-
Determine the IC20 (the concentration that inhibits 20% of cell growth) of this compound for the parental cell line.
-
Culture the cells in medium containing this compound at the IC20 concentration.
-
-
Stepwise Dose Escalation:
-
When the cells resume a normal growth rate and morphology, increase the this compound concentration by 25-50%[12].
-
Monitor the cells closely. If significant cell death occurs (over 50%), reduce the concentration to the previous level until the cells recover[12].
-
Repeat this process of gradually increasing the drug concentration. This process can take several months.
-
-
Isolation of Resistant Clones:
-
Characterization of Resistant Line:
-
Expand the resistant clones.
-
Determine the new IC50 for this compound and calculate the resistance index (RI).
-
Perform further experiments to investigate the mechanism of resistance (e.g., Western blot for ABC transporters, sequencing of potential target genes).
-
Cryopreserve resistant cells at regular intervals[12].
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µg/ml) | Resistance Index (RI) |
| Parental MCF-7 | 15.2 | 1.0 |
| MCF-7/GonioR | 185.6 | 12.2 |
| Parental A549 | 22.8 | 1.0 |
| A549/GonioR | 250.1 | 11.0 |
Visualizations
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating a hypothetical signaling pathway affected by this compound and the workflow for developing a resistant cell line.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for developing a this compound-resistant cell line.
References
- 1. Antitumor effect of chemically synthesized (+)-goniopypyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of multidrug resistant lymphoma cell lines stably expressing P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitogenic signaling pathways induced by G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Culture Academy [procellsystem.com]
Minimizing side products in Goniopypyrone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing side products during the synthesis of Goniopypyrone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the key steps of this compound synthesis.
1. Diastereoselective Reduction of Ynone Precursor
The reduction of the ynone precursor to the corresponding propargyl alcohol is a critical step in determining the stereochemistry of the final product. The use of a Corey-Bakshi-Shibata (CBS) catalyst is common for achieving high diastereoselectivity.
-
Problem: Low diastereoselectivity (formation of undesired diastereomers).
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of water in the reaction mixture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Incorrect reaction temperature. | Maintain the recommended low temperature (typically -78 °C to 0 °C) throughout the addition of reagents and the reaction. |
| Suboptimal borane reagent. | Use a fresh, high-quality borane source (e.g., borane-dimethyl sulfide complex or borane-THF complex). The concentration of commercially available borane solutions can decrease over time. |
| Catalyst degradation. | Store the CBS catalyst under anhydrous and inert conditions. Consider using a freshly prepared catalyst solution. |
-
Experimental Protocol: Diastereoselective Reduction of Ynone A solution of the ynone precursor in anhydrous THF is cooled to the specified low temperature (e.g., -40 °C). A solution of the (R)-CBS catalyst (typically 10-20 mol%) in anhydrous THF is added dropwise, followed by the slow addition of a borane reagent (e.g., borane-dimethyl sulfide complex). The reaction is stirred at the low temperature until completion, as monitored by TLC. The reaction is then quenched by the slow addition of methanol, followed by an aqueous workup.
2. Pd-Catalyzed Carbonylative Lactonization
The formation of the α,β-unsaturated δ-lactone ring is often achieved through a palladium-catalyzed carbonylation reaction.
-
Problem: Formation of premature carbonylation byproducts or incomplete reaction.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor quality of palladium catalyst or ligands. | Use a high-purity palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Store ligands under an inert atmosphere to prevent oxidation. |
| Insufficient carbon monoxide pressure. | Ensure the reaction is performed under an adequate pressure of carbon monoxide (typically 1-5 atm). A CO balloon is often sufficient for lab-scale reactions. |
| Presence of oxidizing agents. | Deoxygenate all solvents and reagents prior to use to prevent catalyst deactivation. |
| Incorrect solvent or base. | Use a non-coordinating, anhydrous solvent such as THF or toluene. The choice of base (e.g., a non-nucleophilic amine like triethylamine or DIPEA) is crucial to neutralize the acid generated during the reaction without interfering with the catalysis. |
3. Mitsunobu Reaction for Stereochemical Inversion
The Mitsunobu reaction is frequently employed for the inversion of stereocenters, for instance, to convert a hydroxyl group to an ester with the opposite configuration.
-
Problem: Formation of an azodicarboxylate adduct as a major side product.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low acidity of the nucleophile. | The pKa of the nucleophilic acid (e.g., p-nitrobenzoic acid) should ideally be below 13 to ensure it is sufficiently deprotonated to react faster than the azodicarboxylate. |
| Steric hindrance around the reaction center. | If the alcohol is sterically hindered, the reaction rate may be slow, allowing for the competing side reaction. Consider using less sterically demanding azodicarboxylates or phosphines. |
| Difficult purification. | The byproducts triphenylphosphine oxide and the reduced azodicarboxylate can be difficult to remove. Purification can often be achieved by column chromatography on silica gel. In some cases, using polymer-bound triphenylphosphine can simplify the workup as the phosphine oxide can be removed by filtration. |
-
Experimental Protocol: Mitsunobu Reaction To a cooled (0 °C) solution of the alcohol, the nucleophilic acid (e.g., p-nitrobenzoic acid), and triphenylphosphine in an anhydrous solvent like THF, a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are typically diastereomers of the desired product, which can arise from incomplete stereocontrol in the reduction or olefination steps. Other common byproducts include those from competing side reactions in key steps, such as azodicarboxylate adducts in the Mitsunobu reaction or premature carbonylation products in the palladium-catalyzed lactonization.
Q2: How can I improve the stereoselectivity of the Julia-Kocienski olefination step?
A2: The Julia-Kocienski olefination generally provides high E-selectivity. To optimize this, ensure the use of a suitable heteroaryl sulfone, such as a benzothiazolyl or phenyltetrazolyl sulfone. The choice of base (e.g., KHMDS or NaHMDS) and reaction temperature can also influence the stereochemical outcome. Running the reaction at low temperatures (e.g., -78 °C) is generally recommended to maximize selectivity.
Q3: My purification of the final product is difficult due to closely eluting impurities. What can I do?
A3: Purification of complex natural products like this compound can be challenging. If standard flash chromatography on silica gel is insufficient, consider using reverse-phase chromatography (e.g., with a C18 stationary phase) or High-Performance Liquid Chromatography (HPLC), which can offer better resolution for separating closely related diastereomers.[1][2][3][][5]
Q4: What is the best starting material for a stereoselective synthesis of this compound?
A4: Several successful total syntheses of this compound have started from readily available chiral pool materials. Common starting points include D-(-)-tartaric acid, D-(+)-mannitol, or methyl cinnamate.[6] The choice of starting material will dictate the overall synthetic strategy and the key steps required to establish the correct stereochemistry.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common issues in synthesis.
References
- 1. cdn.mysagestore.com [cdn.mysagestore.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Scaling up the production of Goniopypyrone for preclinical studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of Goniopypyrone for preclinical studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during synthesis, purification, and quality control.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up this compound synthesis for preclinical use?
A1: Scaling up the synthesis of this compound, a complex styryl-lactone, presents several challenges typical of natural product manufacturing.[1][2] Key hurdles include:
-
Low Overall Yields: Multi-step syntheses, common for complex molecules, often result in low overall yields, making large-scale production costly.[3]
-
Expensive Reagents and Catalysts: Key steps, such as Palladium-catalyzed carbonylation and stereoselective reductions, utilize expensive reagents and catalysts that are difficult to recover and reuse.[4][5]
-
Difficult Purifications: The synthesis generates byproducts that are often difficult to separate from the main product on a large scale. For example, removing triphenylphosphine oxide from Mitsunobu reactions is a well-known challenge.[6][7]
-
Process Safety and Handling: The use of hazardous reagents, such as toxic carbon monoxide gas for carbonylation, requires specialized equipment and stringent safety protocols at larger scales.[5]
-
Batch-to-Batch Consistency: Ensuring consistent purity, yield, and impurity profiles across different batches is critical for preclinical studies and is more challenging at scale.[8]
Q2: What level of purity is required for this compound intended for preclinical studies?
A2: For preclinical toxicology studies, the Active Pharmaceutical Ingredient (API), in this case, this compound, must be of high purity, typically >95%, and well-characterized.[9] Regulatory bodies like the FDA require a detailed impurity profile, where any impurity present at a concentration of 0.10% or higher should be identified and characterized.[8][10][11] The safety of these impurities must also be established, a process known as qualification.[12]
Q3: What are the main synthetic strategies for producing this compound?
A3: The total synthesis of this compound has been achieved through several routes. A common and effective strategy starts from the chiral pool material D-(-)-tartaric acid.[4][13] Key reactions in these synthetic pathways include:
-
Palladium-catalyzed Carbonylation: This reaction is often used to form the lactone ring structure.[4]
-
Mitsunobu Reaction: This reaction is employed for the stereospecific inversion of secondary alcohols, which is crucial for establishing the correct stereochemistry of the molecule.[4][6]
-
Stereoselective Reductions: Catalysts like the (R)-CBS catalyst are used for the diastereoselective reduction of ketones to set key stereocenters.[4]
Q4: Is a convergent or linear synthesis more efficient for scaling up this compound?
A4: A convergent synthesis is generally more efficient for scaling up complex molecules like this compound.[14] In a linear synthesis, the overall yield is the product of the yields of each step, which can decrease dramatically over a long sequence.[3] A convergent approach, where different fragments of the molecule are synthesized separately and then combined at a later stage, maximizes the overall yield by shortening the longest linear sequence.[14][15]
Section 2: Troubleshooting Guide
Synthesis & Reaction Optimization
Q: The yield of my Mitsunobu reaction is significantly lower on a larger scale. Why is this happening and what can I do?
A:
-
Potential Cause 1: Inefficient Mixing and Temperature Control. On a larger scale, maintaining homogenous mixing and a consistent temperature is more difficult. Localized overheating can decompose the sensitive Mitsunobu reagents.
-
Suggested Solution: Use a mechanically stirred reactor with a temperature probe and an external cooling bath. Add the azodicarboxylate (e.g., DIAD or DEAD) slowly via a syringe pump or an addition funnel to control the exotherm.
-
Potential Cause 2: Reagent Quality and Stoichiometry. The reagents (triphenylphosphine and azodicarboxylate) can degrade over time. Using an insufficient excess of these reagents may result in incomplete conversion, especially if there are trace amounts of water in the solvent or starting material.[7]
-
Suggested Solution: Use freshly opened or purified reagents. Ensure your solvent is rigorously dried. While literature often reports using 1.5 equivalents of reagents, on a larger scale, a slight increase to 1.6-1.8 equivalents might be necessary to drive the reaction to completion. However, excessive amounts will complicate purification.
Q: My Palladium-catalyzed carbonylation reaction is sluggish or fails to go to completion at scale. What should I check?
A:
-
Potential Cause 1: Inefficient Mass Transfer of Carbon Monoxide. At larger volumes, ensuring the reaction mixture is saturated with CO gas is a significant challenge. Poor gas dispersion can starve the catalyst.
-
Suggested Solution: Use a reactor designed for gas-liquid reactions. Employ a gas-sparging tube and vigorous mechanical stirring to maximize the gas-liquid interface. Ensure the CO pressure is maintained at the optimal level throughout the reaction.
-
Potential Cause 2: Catalyst Deactivation. The Palladium catalyst can be sensitive to impurities and may deactivate over the course of the reaction. The choice of oxidant is also critical to regenerate the active catalytic species.[16]
-
Suggested Solution: Ensure all starting materials and solvents are of high purity and are thoroughly degassed to remove oxygen. If using an oxidant like p-benzoquinone, ensure its quality is high.[16] Increasing catalyst loading is a costly option; optimizing ligands and reaction conditions is preferred.[17][18]
Purification & Isolation
Q: I am having extreme difficulty removing triphenylphosphine oxide byproduct from my crude product after the Mitsunobu step. What are the best strategies for large-scale purification?
A:
-
Potential Cause: Triphenylphosphine oxide is notoriously difficult to separate from many organic compounds via standard silica gel chromatography due to its polarity and tendency to co-elute.
-
Suggested Solution 1: Crystallization. If your product is a solid, attempt to crystallize it from a suitable solvent system. Triphenylphosphine oxide often remains in the mother liquor.
-
Suggested Solution 2: Optimized Chromatography. While challenging, large-scale chromatography is possible. Use a wider column with a lower aspect ratio. A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate) can improve separation.
-
Suggested Solution 3: Alternative Reagents. For future batches, consider using a modified phosphine reagent, such as diphenyl(2-pyridyl)phosphine or a polymer-supported triphenylphosphine. The resulting phosphine oxides can be removed more easily by acid-base extraction or filtration, respectively.
Q: My product is an oil, and I cannot purify it by crystallization. Large-scale chromatography is proving inefficient and costly. Are there other options?
A:
-
Potential Cause: Many natural products are non-crystalline oils, making purification a significant bottleneck.[19]
-
Suggested Solution 1: Simulated Moving Bed (SMB) Chromatography. For industrial-scale purification, SMB is a continuous chromatography technique that can be more efficient and use less solvent than traditional batch chromatography.[20]
-
Suggested Solution 2: Supercritical Fluid Chromatography (SFC). SFC uses supercritical CO2 as the mobile phase, which can offer different selectivity compared to HPLC and simplifies solvent removal. It is considered a green and efficient purification technique.[21][22]
Quality Control & Analysis
Q: I am observing batch-to-batch variability in my final product's impurity profile. How can I improve consistency?
A:
-
Potential Cause: Minor variations in reaction conditions (temperature, time, reagent addition rate), raw material quality, or work-up procedures can lead to different levels and types of impurities.[8]
-
Suggested Solution: Implement strict process controls. Develop and follow detailed Standard Operating Procedures (SOPs) for every step. Qualify your raw material suppliers to ensure consistent quality. Use in-process controls (e.g., HPLC or TLC) to monitor reaction completion and impurity formation at critical stages.
Q: A new, unidentified impurity has appeared in my scaled-up batch. What is the standard procedure?
A:
-
Potential Cause: Scale-up can sometimes alter reaction pathways or introduce new impurities from equipment or longer reaction times.
-
Suggested Solution: Follow the ICH guidelines.[12]
-
Quantify: Determine the precise percentage of the impurity using a validated HPLC method.
-
Identify: If the level is above the identification threshold (typically >0.10%), the impurity must be isolated (e.g., by preparative HPLC) and its structure elucidated using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[10]
-
Qualify: The biological safety of the identified impurity must be assessed. This may involve dedicated toxicology studies if its level exceeds the qualification threshold.[12]
-
Section 3: Quantitative Data & Experimental Protocols
Data Presentation
Table 1: Cytotoxicity of this compound and Related Styryl-Lactones
| Compound | Cell Line(s) | IC50 / ED50 | Reference |
| This compound | Human tumor cell lines | 10⁻⁵ to 10⁻⁷ Molar | [23] |
| This compound | Ehrlich ascites tumor, PU5-1.8 | 35 and 30 µg/ml | Not specified in search results |
| Altholactone | L-1210 cells | Not specified | [24] |
| Goniofufurone | L-1210 cells | Inactive | [24] |
| Goniodiol | A549 tumor cells | Selectively cytotoxic | [23] |
| Novel Styryl-lactone | Five cancer cell lines | 2.05 to 3.96 µM | [25] |
Table 2: Hypothetical Yield Comparison for a Key Synthetic Step (Lab vs. Scale-Up)
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Key Considerations for Scale-Up |
| Starting Material | 1.0 g | 100.0 g | Ensure consistent purity of raw materials. |
| Reagent A (1.5 equiv) | 1.2 g | 120.0 g | Cost and availability at scale. |
| Solvent Volume | 20 mL | 2.0 L | Solvent cost, handling, and recovery. |
| Reaction Time | 4 hours | 6-8 hours | Slower heat/mass transfer may require longer times. |
| Isolated Yield | 85% (0.85 g) | 75-80% (75-80 g) | Increased transfer losses and potentially more side reactions. |
| Purity (Crude) | 90% | 85% | Less efficient mixing can lead to more byproducts. |
Experimental Protocols
Protocol: Mitsunobu Reaction for Stereochemical Inversion (Illustrative)
This protocol is a generalized example based on common procedures for the Mitsunobu reaction.[4][6]
Materials:
-
Secondary Alcohol Substrate (1.0 equiv)
-
Nucleophile (e.g., p-Nitrobenzoic acid, 1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Set up a multi-necked, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and an addition funnel.
-
Charge the reactor with the secondary alcohol substrate, nucleophile, and triphenylphosphine.
-
Add anhydrous THF to dissolve the solids, aiming for a concentration of ~0.1-0.2 M.
-
Begin stirring and purge the vessel with nitrogen. Cool the mixture to 0 °C using a circulating chiller connected to the reactor jacket.
-
Dissolve the DIAD in a small volume of anhydrous THF and load it into the addition funnel.
-
Add the DIAD solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting alcohol is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Proceed with the appropriate work-up and purification (e.g., crystallization or chromatography) to isolate the inverted ester product.
Scale-Up Considerations:
-
Thermal Hazard: The reaction is exothermic. The slow, controlled addition of DIAD is critical to prevent a dangerous temperature runaway.
-
Byproduct Removal: Plan your purification strategy in advance. If the product is stable, an aqueous workup may help remove some of the phosphine oxide. Consider using alternative phosphine reagents for easier removal.
-
Solvent Choice: While THF is common, other solvents like toluene or dichloromethane can be used and may be more suitable for your specific substrate and work-up procedure at scale.
Section 4: Visualizations
Diagrams of Workflows and Pathways
Caption: A workflow diagram illustrating the key phases of scaling up this compound production.
Caption: A plausible signaling pathway for this compound's cytotoxic effects.[25][26]
References
- 1. Biomimetic synthesis of natural products: Progress, challenges and prospects | EurekAlert! [eurekalert.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. dolphinpharma.com [dolphinpharma.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. Managing Impurities During Clinical Trials - Regis Technologies [registech.com]
- 13. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Pursuit of Synthetic Efficiency: Convergent Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. books.rsc.org [books.rsc.org]
- 20. valveandcontrol.com [valveandcontrol.com]
- 21. Isolation And Purification Of Natural Products | Hanbon [jshanbon.com]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. Cytotoxic activity of styryl lactones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Semisynthesis and cytotoxicity of styryl-lactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing inconsistencies in Goniopypyrone bioactivity data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Goniopypyrone. Our goal is to help address inconsistencies in bioactivity data and provide standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported bioactivity?
A1: this compound is a naturally occurring styryl-lactone that has been investigated for its cytotoxic effects against cancer cells. Published data indicates that it can suppress the growth of various tumor cell lines. However, the reported potency of this compound varies across different studies, highlighting the need for careful experimental design and data interpretation.
Q2: Why are there inconsistencies in the reported bioactivity data for this compound?
A2: Inconsistencies in bioactivity data, such as differing ED50 or IC50 values, can arise from a variety of factors. These can include differences in the specific cancer cell lines used, variations in experimental protocols (e.g., cell seeding density, drug incubation time), the choice of cytotoxicity assay, and the purity of the this compound sample.
Q3: What is the likely mechanism of action for this compound?
A3: While the precise signaling pathways affected by this compound have not been fully elucidated, studies on structurally related compounds, such as Goniothalamin, suggest that it may induce apoptosis (programmed cell death) through the intrinsic mitochondrial pathway. This can involve the activation of caspases, a family of proteases that are key executioners of apoptosis.
Q4: Are there any known signaling pathways affected by this compound?
A4: Direct evidence for signaling pathways modulated by this compound is limited. However, based on the activity of other natural products with similar structures and cytotoxic effects, it is hypothesized that this compound may impact key cancer-related signaling pathways such as the NF-κB and MAPK pathways, which are involved in cell survival, proliferation, and inflammation. Further research is needed to confirm these potential targets.
Troubleshooting Guide: Addressing Inconsistent Bioactivity Data
Problem: I am observing significant variations in the ED50/IC50 values for this compound in my cytotoxicity assays.
This guide will help you identify potential sources of variability and provide recommendations for optimizing your experimental protocol.
Summary of Reported this compound Bioactivity
| Compound | Cell Line | Reported Value (ED50) | Source |
| (+)-Goniopypyrone | Ehrlich ascites tumor | 35 µg/mL | [1][2][3] |
| (+)-Goniopypyrone | PU5-1.8 | 30 µg/mL | [1][2][3] |
| This compound | Unspecified Human Tumor Cell Lines (3) | ~0.67 µg/mL |
Note: The significant difference in reported ED50 values highlights a key inconsistency in the literature.
Potential Causes and Troubleshooting Steps
| Potential Cause | Recommended Troubleshooting Steps |
| Cell Line Variability | - Cell Line Authentication: Ensure the identity of your cell line through short tandem repeat (STR) profiling. - Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity. - Mycoplasma Contamination: Regularly test for mycoplasma contamination, which can significantly impact cell health and experimental results. |
| Experimental Protocol Differences | - Cell Seeding Density: Optimize and standardize the initial cell seeding density. Overly confluent or sparse cultures can exhibit different sensitivities to cytotoxic agents.[4] - Incubation Time: The duration of drug exposure can dramatically affect the apparent cytotoxicity. Perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[5] - Compound Solubility and Stability: Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO) and that the final solvent concentration is consistent and non-toxic across all wells. Prepare fresh dilutions for each experiment. |
| Cytotoxicity Assay Selection | - Assay Principle: Be aware of the principle behind your chosen assay (e.g., metabolic activity for MTT/MTS/Resazurin vs. membrane integrity for LDH release). Some compounds can interfere with the assay chemistry.[6] - Assay Validation: Validate your chosen assay by using a known cytotoxic agent as a positive control. - Multiplexing Assays: Consider using orthogonal assays that measure different cellular parameters (e.g., combining a metabolic assay with a real-time apoptosis assay) to gain a more comprehensive understanding of the cellular response. |
| Data Analysis | - Curve Fitting: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate IC50/ED50 values.[7] - Normalization: Properly normalize your data to positive (maximum cell death) and negative (vehicle-treated) controls. |
Detailed Experimental Protocols
While the exact protocols from the publications reporting conflicting this compound data are not fully available, the following provides a standardized protocol for a common cytotoxicity assay.
Standardized MTT Cytotoxicity Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% and is consistent across all treatment and vehicle control wells.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
After incubation, carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
References
- 1. Antitumor effect of chemically synthesized (+)-goniopypyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship of Goniopypyrone and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic activity of Goniopypyrone and its naturally occurring and synthetic analogues. The structure-activity relationship (SAR) is explored, supported by available experimental data, to inform future drug design and development efforts in the pursuit of novel anticancer agents.
Introduction
This compound is a naturally occurring styryl-lactone isolated from plants of the Goniothalamus genus. It has garnered significant interest within the scientific community due to its potent cytotoxic effects against various cancer cell lines. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the rational design of more effective and selective anticancer therapeutic agents. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action.
Data Presentation: Cytotoxicity of this compound and its Analogues
The cytotoxic activity of this compound and its analogues has been evaluated against a range of human tumor cell lines. The following tables summarize the available data, presenting the half-maximal effective concentration (ED₅₀) or the half-maximal inhibitory concentration (IC₅₀) values. A lower value indicates higher cytotoxic potency.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | ED₅₀ (µg/mL) | Reference |
| This compound | Human Tumor Cell Lines (unspecified) | ~0.67 | [1] |
| (+)-Goniopypyrone (synthetic) | Ehrlich Ascites Tumor | 35 | [2][3] |
| PU5-1.8 | 30 | [2][3] |
Table 2: Cytotoxicity of this compound Analogues and Related Styryl-Lactones
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Goniofufurone Analogues | |||
| 7-O-methyl-goniofufurone | MDA-MB-231 | - | [4] |
| 7-epi-7-O-methyl-goniofufurone | MDA-MB-231 | - | [4] |
| 5-O-methyl-goniofufurone | K562 | 5.36 | [4] |
| Other Styryl-Lactones | |||
| Goniothalamin | HepG2 | - | [5] |
| HepG2-R (drug resistant) | - | [5] | |
| Goniodiol | HepG2 | - | [5] |
| HepG2-R (drug resistant) | - | [5] | |
| Altholactone | HepG2 | - | [5] |
| HepG2-R (drug resistant) | - | [5] | |
| Novel Styryl-lactone derivative 1 | MCF-7, HepG2, LU-1, AGS, SW-480 | 2.05 - 3.96 | [6] |
| Novel Styryl-lactone derivative 2 | MCF-7, HepG2, LU-1, AGS, SW-480 | 3.33 - 7.00 | [6] |
Note: Direct µM conversion for this compound's ED₅₀ was not possible without its molecular weight being explicitly stated in the source.
Structure-Activity Relationship (SAR) Insights
Based on the available data for this compound and related styryl-lactones, several key structural features appear to influence cytotoxic activity:
-
The α,β-unsaturated lactone ring is a common feature in many bioactive natural products and is often crucial for their biological activity, including cytotoxicity. This moiety can act as a Michael acceptor, reacting with nucleophiles such as cysteine residues in proteins.
-
The stereochemistry of the molecule can significantly impact its interaction with biological targets. For instance, studies on goniofufurone analogues have shown that changes in stereochemistry at various positions can alter cytotoxic potency.
-
Substitutions on the styryl lactone core can modulate activity. For example, the introduction of a methoxy group at the C-7 position of goniofufurone has been shown to increase antiproliferative effects[7].
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method used to assess cell viability and cytotoxicity, which has been employed in the evaluation of this compound and its analogues.
MTT Assay Protocol
1. Cell Seeding:
- Cancer cells are seeded in a 96-well plate at a predetermined optimal density.
- Plates are incubated overnight to allow for cell attachment.
2. Compound Treatment:
- A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the compound are made in a culture medium to achieve the desired final concentrations.
- The medium from the wells is replaced with the medium containing the test compound. Control wells receive medium with the solvent at the same concentration as the treated wells.
- Plates are incubated for a specific period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- After the incubation period, a sterile MTT solution is added to each well.
- The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
4. Solubilization of Formazan:
- The medium containing MTT is carefully removed.
- A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
6. Data Analysis:
- The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.
- The IC₅₀ or ED₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Proposed Mechanism of Action: Apoptosis Induction
The cytotoxic effects of many styryl-lactones, including those structurally related to this compound, are primarily attributed to the induction of apoptosis. The proposed signaling pathway often involves the intrinsic (mitochondrial) pathway.
Caption: Proposed intrinsic pathway of apoptosis induced by this compound and its analogues.
Experimental Workflow: Cytotoxicity Assessment
The following diagram illustrates the typical workflow for assessing the cytotoxicity of this compound analogues using the MTT assay.
References
- 1. Novel bioactive styryl-lactones: goniofufurone, this compound, and 8-acetylgoniotriol from Goniothalamus giganteus(annonaceae). X-Ray molecular structure of goniofufurone and of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Antitumor effect of chemically synthesized (+)-goniopypyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Novel O-methyl goniofufurone and 7-epi-goniofufurone derivatives: synthesis, in vitro cytotoxicity and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cytotoxicity of naturally occurring styryl lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans : in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02646A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Goniopypyrone vs. Paclitaxel: A Comparative Analysis in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic and mechanistic effects of Goniopypyrone, a naturally derived styryllactone, and Paclitaxel, a widely used chemotherapeutic agent, on various breast cancer cell lines. The information presented is collated from multiple preclinical studies to offer a comprehensive overview for cancer research and drug development.
Executive Summary
This compound, and its closely related analogue Goniothalamin, have demonstrated significant cytotoxic, pro-apoptotic, and cell cycle-disrupting effects on a range of breast cancer cell lines. Its mechanism of action is linked to the induction of oxidative stress and modulation of key signaling pathways. Paclitaxel, a microtubule stabilizer, is a well-established anticancer drug with a primary mechanism of inducing mitotic arrest and subsequent apoptosis. While direct comparative studies are limited, this guide synthesizes available data to draw parallels and distinctions between these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the effects of Goniothalamin (as a proxy for this compound) and Paclitaxel on breast cancer cell lines. It is important to note that the data has been compiled from different studies, and experimental conditions may vary.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value | Incubation Time (h) |
| Goniothalamin | MCF-7 | 0.62±0.06 µg/mL | 72 |
| MDA-MB-231 | 33.82 µM (with z-VAD-fmk) | 24 | |
| MDA-MB-231 | 44.65 µM (without z-VAD-fmk) | 24 | |
| SK-BR-3 | Not explicitly found | - | |
| Paclitaxel | MCF-7 | ~1-10 nM | 24-72 |
| MDA-MB-231 | ~2.4-300 nM | 72 | |
| SK-BR-3 | ~0.61 nM - 10 nM | 72 |
Table 2: Apoptosis Induction
| Compound | Cell Line | Treatment Concentration | Apoptotic Cells (%) | Assay Method |
| Goniothalamin | SK-BR-3 | 20 µg/mL (24h) | 34.84 | Flow Cytometry (Sub-G1) |
| Jurkat (as a model) | 50 µM (4h) | 36.9 ± 2.0 | Flow Cytometry (Annexin V/PI) | |
| Paclitaxel | MCF-7 | 20 ng/mL | Up to 43 | Morphological Assessment |
| MDA-MB-231 | 0.1 nM | 30.4 ± 3.61 | Flow Cytometry (Annexin V/PI)[1] | |
| MDA-MB-231 xenograft | - | 46.8 ± 7.3 | Flow Cytometry (Annexin V/PI)[2] |
Table 3: Cell Cycle Arrest
| Compound | Cell Line | Treatment | Effect |
| Goniothalamin | MCF-7 | - | G0/G1 and G2/M arrest[3] |
| MDA-MB-231 | - | G2/M arrest[4] | |
| Paclitaxel | MCF-7 | 5 and 50 nmol/L (24h) | G2/M arrest[5] |
| Canine Mammary Tumor | 1 µM (24h) | G2/M arrest |
Mechanisms of Action
This compound (via Goniothalamin)
Goniothalamin, a representative styryllactone from the Goniothalamus genus, exerts its anticancer effects through multiple mechanisms:
-
Induction of Oxidative Stress: It increases intracellular reactive oxygen species (ROS), leading to cellular damage.
-
Apoptosis Induction: It triggers programmed cell death through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and activation of caspases.
-
Cell Cycle Arrest: It causes cell cycle arrest, primarily at the G2/M phase in MDA-MB-231 cells and at the G0/G1 and G2/M phases in MCF-7 cells.[3][4]
-
Signaling Pathway Modulation: It has been shown to affect the Wnt/β-catenin and MAPK signaling pathways.[3][5]
Paclitaxel
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics:
-
Microtubule Stabilization: It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.
-
Mitotic Arrest: The stabilization of microtubules disrupts the normal function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the apoptotic cascade, leading to cancer cell death.
-
Signaling Pathway Modulation: It can also affect various signaling pathways, including the JNK/FADD pathway.
Signaling Pathways
Below are simplified diagrams representing the key signaling pathways affected by Goniothalamin and Paclitaxel.
References
- 1. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of Goniothalamin and Sol-Gel-Derived Bioactive Glass 45S5 Enhances Growth Inhibitory Activity via Apoptosis Induction and Cell Cycle Arrest in Breast Cancer Cells MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Goniopypyrone and Goniotriol: A Deep Dive into their Antitumor Effects
For Immediate Release
In the ongoing quest for novel anticancer agents, natural products remain a vital source of inspiration and discovery. Among these, compounds isolated from the Goniothalamus genus have demonstrated significant cytotoxic potential. This guide provides a detailed comparative analysis of the antitumor effects of two such compounds, Goniopypyrone and Goniotriol, with a focus on their cytotoxic activity, underlying mechanisms of action, and available in vivo data. This report is intended for researchers, scientists, and professionals in drug development.
In Vitro Cytotoxicity: A Head-to-Head Comparison
This compound and Goniotriol, both styryl-lactones, exhibit promising cytotoxic effects against various cancer cell lines. However, the available data indicates differences in their potency and selectivity.
Chemically synthesized (+)-goniopypyrone has shown to suppress the growth of cultured Ehrlich ascites tumor cells and PU5-1.8 cells, with ED50 values of 35 µg/mL and 30 µg/mL, respectively[1][2]. Another study reported a nonselective ED50 value of 0.67 µg/mL for this compound against human tumor cells, though the specific cell lines were not mentioned[3].
Goniotriol has demonstrated significant and selective cytotoxicity against human lung tumor cells (A-549)[4]. While specific IC50 values for a broad range of cell lines are not as readily available in the literature, its activity against this common cancer cell line highlights its potential as a targeted therapeutic agent. Further research is needed to quantify its potency across a wider spectrum of cancers.
| Compound | Cell Line | IC50/ED50 | Reference |
| This compound | Ehrlich ascites tumor | 35 µg/mL (ED50) | [1][2] |
| PU5-1.8 | 30 µg/mL (ED50) | [1][2] | |
| Human tumor cells | 0.67 µg/mL (ED50) | [3] | |
| Goniotriol | Human Lung Tumor (A-549) | Significant and selective cytotoxicity | [4] |
Unraveling the Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the antitumor effects of styryl-lactones from the Goniothalamus genus, including this compound and Goniotriol, is the induction of apoptosis, or programmed cell death. This is a crucial hallmark of effective anticancer agents, as it leads to the selective elimination of cancer cells.
While specific signaling pathway studies for this compound are limited, the broader class of styryl-lactones is known to activate the intrinsic apoptotic pathway. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.
For Goniotriol, while direct studies on its signaling cascade are not extensively detailed, its close structural relationship to other well-studied Goniothalamus compounds like Goniothalamin suggests a similar mechanism. Goniothalamin has been shown to induce apoptosis through the mitochondrial pathway, involving the activation of caspases, a family of proteases essential for the execution of apoptosis[5][6]. It is highly probable that Goniotriol shares this mode of action.
Figure 1. Proposed mechanisms of action for this compound and Goniotriol.
In Vivo Antitumor Effects: A Critical Gap in Knowledge
A comprehensive evaluation of an anticancer compound's efficacy requires in vivo studies to understand its activity within a whole organism. Unfortunately, there is a significant lack of publicly available in vivo data for both this compound and Goniotriol. While some studies on related compounds from the Goniothalamus genus have shown antitumor activity in animal models, specific data on tumor growth inhibition, survival rates, and potential toxicity for this compound and Goniotriol are not yet reported in the reviewed literature. This represents a critical area for future research to translate the promising in vitro findings into potential clinical applications.
Experimental Protocols
The data presented in this guide is based on standard experimental protocols for assessing cytotoxicity and mechanisms of action of natural compounds.
In Vitro Cytotoxicity Assays (e.g., MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compounds (this compound or Goniotriol) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 or ED50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Figure 2. General workflow for an in vitro cytotoxicity assay.
Conclusion and Future Directions
This compound and Goniotriol are promising natural compounds with demonstrated in vitro antitumor effects. This compound has shown potent, albeit non-selective, cytotoxicity, while Goniotriol exhibits selective activity against lung cancer cells. Both compounds likely induce apoptosis through the mitochondrial pathway, a hallmark of effective anticancer agents.
However, a significant gap in the current research landscape is the lack of comprehensive, directly comparable data. To fully assess their therapeutic potential, future research should focus on:
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 values of both this compound and Goniotriol against a wider panel of human cancer cell lines to better understand their potency and selectivity.
-
Detailed Mechanistic Studies: Elucidating the specific signaling pathways involved in the apoptosis induced by each compound to identify potential molecular targets.
-
In Vivo Efficacy and Toxicity Studies: Conducting animal studies to evaluate the antitumor efficacy, pharmacokinetics, and safety profiles of this compound and Goniotriol.
Addressing these research gaps will be crucial in determining whether these promising natural compounds can be developed into effective and safe novel cancer therapies.
References
- 1. Antitumor effect of chemically synthesized (+)-goniopypyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of Goniopypyrone and its Analogs In Vivo: A Comparative Guide
In the quest for novel anticancer therapeutics, natural products remain a vital source of inspiration and innovation. Goniopypyrone, a styryl-lactone isolated from plants of the Goniothalamus genus, has emerged as a compound of interest. However, robust in vivo validation of its anticancer mechanism is currently limited. This guide provides a comparative analysis of the available in vivo data for the closely related compound Goniothalamin (GTN), alongside two well-studied natural anticancer agents, Curcumin and Resveratrol, to offer a framework for evaluating the potential of this compound and to highlight the experimental pathways for its future validation.
Comparative Analysis of In Vivo Anticancer Activity
To provide a clear comparison of the in vivo efficacy of Goniothalamin, Curcumin, and Resveratrol, the following tables summarize key findings from preclinical animal studies. Due to the limited in vivo data specifically for this compound, GTN serves as its closest available analog for this analysis.
| Compound | Animal Model | Cancer Type | Dosage | Key Findings | Reference |
| Goniothalamin (GTN) | Swiss mice | Ehrlich Solid Tumor | Not specified | Reduction of solid tumor | [1] |
| Wistar rats | Hepatocellular Carcinoma (DEN-induced) | 30 mg/kg | Inhibited tumor formation, incidence, and volume; restored normal liver histology. | [2][3] | |
| Curcumin | Nude BALB/c mice | Breast Cancer (MDA-MB-231 xenograft) | Not specified | Significant decrease in tumor volume and weight. | [4][5] |
| Nude mice | Pancreatic Cancer (MIA PaCa-2 orthotopic) | 0.6% in diet | Smaller tumors compared to controls. | [6] | |
| RN5 mouse model | Malignant Mesothelioma | Not specified | Highly effective in inhibiting tumor growth. | [7] | |
| Resveratrol | Nude mice | Ovarian Cancer (fluorescent xenograft) | Not specified | Significantly reduced tumor burden compared to controls. | [1] |
| Mouse xenograft models | Neuroblastoma | 2, 10, 50 mg/kg daily | Inhibited tumor outgrowth by up to 80%. | [3][8] | |
| Athymic CD-1 nude mice | Prostate Cancer (PLS30 cells) | 0.01 or 0.02% in diet | Not specified | [9] |
Signaling Pathways and Molecular Mechanisms
The anticancer effects of these natural compounds are largely attributed to their ability to induce programmed cell death (apoptosis) and to interfere with signaling pathways crucial for cancer cell survival and proliferation.
Goniothalamin (GTN)
In vitro studies suggest that GTN induces apoptosis through both intrinsic and extrinsic pathways. It has been shown to cause DNA damage, leading to the upregulation of p53.[10] This can trigger the mitochondrial pathway of apoptosis through the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[10][11] Furthermore, GTN has been found to suppress the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation.[2][3]
Curcumin
Curcumin's anticancer activity is multifaceted, involving the modulation of several signaling pathways. It is known to induce apoptosis by both caspase-dependent and -independent mechanisms. In vivo, curcumin has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth and survival.[7] It also upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[4][5]
Resveratrol
Resveratrol has been demonstrated to inhibit tumor growth in vivo by inducing apoptosis and autophagy.[1] It can directly target mitochondria, leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c and Smac/Diablo.[3][8] This initiates the caspase cascade, ultimately leading to apoptosis. Resveratrol has also been shown to suppress fatty acid synthase (FAS), an enzyme overexpressed in many cancers, which contributes to its pro-apoptotic effects.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols based on the cited in vivo studies for evaluating the anticancer effects of natural compounds.
Animal Models and Tumor Induction
-
Xenograft Models:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, MIA PaCa-2 for pancreatic cancer) are cultured under standard conditions.
-
Animal Housing: Immunocompromised mice (e.g., nude BALB/c, athymic nu/nu) are housed in a sterile environment.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells in a small volume of sterile PBS or media) is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
-
Chemically-Induced Tumor Models:
-
Carcinogen Administration: A chemical carcinogen, such as diethylnitrosamine (DEN) for hepatocellular carcinoma, is administered to the animals (e.g., rats) via injection or in their drinking water.
-
Tumor Development: The animals are monitored over a period of weeks or months for the development of tumors.
-
Drug Administration and Dosing
-
Route of Administration: The test compound (Goniothalamin, Curcumin, or Resveratrol) is administered to the animals through various routes, including:
-
Oral gavage: A specific dose of the compound dissolved or suspended in a vehicle (e.g., corn oil, PBS with a solubilizing agent) is delivered directly into the stomach.
-
Dietary admixture: The compound is mixed into the animal's chow at a specific concentration (e.g., % of diet).
-
Intraperitoneal (IP) injection: The compound is injected into the peritoneal cavity.
-
-
Dosing Schedule: Treatment can be administered daily, on a specific schedule (e.g., 5 days a week), or as a single dose. The duration of treatment varies depending on the study design.
Evaluation of Anticancer Efficacy and Mechanism
-
Tumor Growth Inhibition: The primary endpoint is often the reduction in tumor volume and/or weight in the treated group compared to the control (vehicle-treated) group.
-
Survival Analysis: In some studies, the overall survival of the animals is monitored.
-
Histopathological Analysis: At the end of the study, tumors and major organs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to examine tissue morphology and tumor characteristics.
-
Immunohistochemistry (IHC): Tumor sections are stained with antibodies against specific proteins to investigate the molecular mechanisms of action. Common markers include:
-
Proliferation markers: Ki-67, PCNA
-
Apoptosis markers: Cleaved caspase-3, TUNEL staining
-
Signaling pathway proteins: p-Akt, NF-κB, Bax, Bcl-2
-
-
Western Blot Analysis: Protein lysates from tumor tissue are used to quantify the expression levels of key signaling proteins.
Conclusion
While direct in vivo evidence for the anticancer mechanism of this compound is lacking, the available data for its analog, Goniothalamin, suggests a promising avenue for further investigation. The comparative analysis with well-established natural compounds like Curcumin and Resveratrol provides a valuable benchmark for the level of evidence required to validate a novel anticancer agent. Future in vivo studies on this compound should aim to establish its efficacy in relevant animal models, elucidate its molecular mechanism of action, and provide a comprehensive safety profile. The experimental frameworks outlined in this guide offer a clear path forward for researchers seeking to validate the therapeutic potential of this and other novel natural products.
References
- 1. Resveratrol inhibits ovarian tumor growth in an in vivo mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Molecular Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Curcumin induces apoptosis in breast cancer cells and inhibits tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Curcumin induces apoptosis in breast cancer cells and inhibits tumor growth in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 6. Curcumin Inhibits Tumor Growth and Angiogenesis in an Orthotopic Mouse Model of Human Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin induces apoptosis and inhibits angiogenesis in murine malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resveratrol and cancer: focus on in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Resveratrol suppresses growth of cancer stem-like cells by inhibiting fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Goniopypyrone Cross-Resistance with Other Chemotherapeutic Agents
Disclaimer: As of the latest literature review, specific experimental data on the cross-resistance of Goniopypyrone with other chemotherapeutic agents is not publicly available. This guide provides a comprehensive framework for conducting and presenting such studies, including detailed experimental protocols and data representation templates based on established methodologies in cancer drug resistance research. The included data is illustrative and does not represent actual experimental results for this compound.
Data Presentation: Cross-Resistance Profile
A critical aspect of evaluating a new chemotherapeutic agent is understanding its potential for cross-resistance with existing drugs. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) of various drugs against a cell line that has developed resistance to the agent of interest. The results are often presented in a table that includes the IC50 values for both the parental (sensitive) and the resistant cell lines, along with the calculated Resistance Factor (RF).
Table 1: Illustrative Cross-Resistance Profile of a Hypothetical this compound-Resistant Cancer Cell Line (Gonio-R)
| Chemotherapeutic Agent | Mechanism of Action | IC50 Parental (μM) | IC50 Gonio-R (μM) | Resistance Factor (RF)¹ |
| This compound | Putative Target/Pathway | 0.5 | 50.0 | 100 |
| Doxorubicin | Topoisomerase II inhibitor | 0.8 | 12.0 | 15.0 |
| Paclitaxel | Microtubule stabilizer | 0.01 | 0.25 | 25.0 |
| Cisplatin | DNA cross-linking agent | 2.5 | 2.8 | 1.1 |
| Vincristine | Microtubule destabilizer | 0.005 | 0.1 | 20.0 |
| Etoposide | Topoisomerase II inhibitor | 1.2 | 15.6 | 13.0 |
| Methotrexate | Antimetabolite | 0.1 | 0.12 | 1.2 |
¹Resistance Factor (RF) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line (IC50 Gonio-R / IC50 Parental). An RF value > 2 is generally considered indicative of resistance.
Experimental Protocols
The following are detailed methodologies for key experiments required to generate the data presented above.
Development of a this compound-Resistant Cell Line
This protocol describes the generation of a cancer cell line with acquired resistance to this compound through continuous exposure to the drug.
Materials:
-
Parental cancer cell line (e.g., a human leukemia cell line, given this compound's known cytotoxic activity against these cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a standard cytotoxicity assay (e.g., MTT assay, described below).
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50 value.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in the culture medium by a factor of 1.5 to 2.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and proliferation. The medium should be changed every 2-3 days with fresh, drug-containing medium. Passage the cells as they reach 70-80% confluency.
-
Iterative Process: Repeat the dose escalation process until the cells are able to proliferate in a medium containing a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50).
-
Stabilization of the Resistant Phenotype: Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing a constant, high concentration of this compound.
-
Verification of Resistance: Periodically confirm the resistance of the cell line by performing an IC50 determination and comparing it to the parental cell line.
Cytotoxicity Assay (MTT Assay) for IC50 Determination
This protocol outlines the procedure for determining the IC50 of various chemotherapeutic agents against both the parental and the this compound-resistant cell lines.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Complete cell culture medium
-
Chemotherapeutic agents for testing (stock solutions in an appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental and resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of each chemotherapeutic agent in the complete cell culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing the various concentrations of the drugs. Include a vehicle control (medium with the solvent used for the drug stock).
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (typically 48-72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth) using non-linear regression analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a cross-resistance study.
Caption: Experimental workflow for assessing cross-resistance.
Common Signaling Pathways in Multidrug Resistance
Cross-resistance to multiple chemotherapeutic agents often arises from the upregulation of common drug resistance mechanisms. The diagram below illustrates some of the key signaling pathways involved in multidrug resistance. Overexpression of drug efflux pumps, enhanced drug metabolism, and inhibition of apoptosis are common mechanisms that can be induced by resistance to one drug and confer resistance to others.
Caption: Key pathways in multidrug resistance.
In Vivo Efficacy of Goniopypyrone: A Comparative Analysis in a Mouse Tumor Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Goniopypyrone, a naturally derived styryl-lactone, in a mouse tumor model. While specific in vivo tumor growth inhibition data for this compound is limited in publicly available literature, this document synthesizes the existing information and draws comparisons with a closely related compound, Goniothalamin, and a standard chemotherapeutic agent, Doxorubicin, in the context of the Ehrlich ascites carcinoma (EAC) mouse model.
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound and comparator agents. Due to the limited in vivo data for this compound, in vitro data is presented alongside in vivo data for related and standard compounds to provide a broader context of anti-tumor activity.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | ED50 / IC50 | Reference |
| This compound | Ehrlich Ascites Carcinoma | 35 µg/mL | [1] |
| PU5-1.8 | 30 µg/mL | [1] | |
| Goniothalamin | Ovarian Cancer (Caov-3) | Not specified | [2] |
| Normal Kidney (MDBK) | Not cytotoxic | [2] | |
| Doxorubicin | Normal Liver (Chang) | More toxic than Goniothalamin | [2] |
Table 2: In Vivo Efficacy in Ehrlich Ascites Carcinoma (EAC) Mouse Model
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Ehrlich Ascites Carcinoma | Not specified in available literature | Suppressed tumor cell growth | [1] |
| Goniothalamin | Ehrlich Solid Tumor | Not specified in available literature | Reduction of solid tumor | [3] |
| Doxorubicin | Ehrlich Ascites Carcinoma | 2 mg/kg (high dose), 1 mg/kg (low dose) | Enhanced antitumor effect, increased EAC cell apoptosis and cell cycle arrest | [4] |
| Doxorubicin | Ehrlich Ascites Carcinoma | Not specified | Increased life span of EAC-bearing mice | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below is a representative protocol for evaluating the in vivo efficacy of an anti-cancer agent in an Ehrlich ascites carcinoma mouse model, based on methodologies reported in the literature[4][6][7].
1. Animal Model and Tumor Inoculation:
-
Animal Strain: Swiss albino mice are commonly used.
-
Tumor Cell Line: Ehrlich ascites carcinoma (EAC) cells are propagated in the peritoneal cavity of mice.
-
Inoculation: For the ascitic tumor model, a suspension of EAC cells (e.g., 0.25 x 10^6 cells per mouse) is injected intraperitoneally[4]. For a solid tumor model, EAC cells are injected subcutaneously into the flank of the mice.
2. Treatment Regimen:
-
Test Compound: this compound would be administered at various doses to determine its efficacy. The route of administration (e.g., intraperitoneal, oral) and the frequency of treatment would need to be optimized.
-
Control Groups: A vehicle control group (receiving the solvent used to dissolve the test compound) and a positive control group (e.g., treated with Doxorubicin at a known effective dose) are essential.
-
Treatment Initiation: Treatment typically begins 24 hours after tumor cell inoculation.
3. Efficacy Evaluation:
-
Tumor Growth Inhibition:
-
For the ascitic model, the total number of viable tumor cells in the peritoneal cavity is counted at the end of the study. Tumor volume can also be measured[4].
-
For the solid tumor model, tumor volume is measured at regular intervals using calipers.
-
-
Survival Analysis: The lifespan of the treated mice is monitored and compared to the control groups.
-
Hematological and Biochemical Parameters: Blood samples can be collected to assess the impact of the treatment on hematological profiles and organ function.
4. Statistical Analysis:
-
Data are typically presented as the mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using appropriate tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of less than 0.05 is generally considered statistically significant.
Visualizing Molecular Pathways and Experimental Processes
Signaling Pathway of Styryl-Lactones
This compound, as a styryl-lactone, is believed to share a similar mechanism of action with its close analog, Goniothalamin. The primary mode of action is the induction of apoptosis (programmed cell death) in cancer cells through the intrinsic pathway. This involves the generation of reactive oxygen species (ROS), DNA damage, and the activation of a cascade of caspase enzymes.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the anti-tumor efficacy of a compound in a mouse model.
Caption: Workflow for an in vivo anti-tumor efficacy study.
References
- 1. Effect of goniothalamin on the development of Ehrlich solid tumor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Colchicine Enhances the Apoptotic, Anti-tumor Efficacy, Survival of Doxorubicin and Lowers Associated Toxicity in an Ehrlich Ascites Cancer Mouse Model [aps.journals.ekb.eg]
- 5. In-vivo Targeted Delivery of Doxorubicin Using Controlled In-situ Functionalized Chitosan Carbon Nanotubes: Possible Antitumor Effect. [ejchem.journals.ekb.eg]
- 6. tandfonline.com [tandfonline.com]
- 7. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Natural and Synthetic Goniopypyrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported bioactivity of natural and synthetic goniopypyrone, a styryl-lactone with demonstrated cytotoxic effects against cancer cell lines. The information is compiled from various studies to offer an objective overview, supported by experimental data and methodologies.
Data Presentation: Bioactivity Comparison
| Form | Cell Line(s) | Bioactivity (ED50/IC50) | Source |
| Natural this compound | Three human tumor cell lines | ~0.67 µg/mL | [Not specified in abstracts] |
| Synthetic (+)-Goniopypyrone | Ehrlich ascites tumor cells | 35 µg/mL | [1][2] |
| PU5-1.8 cells | 30 µg/mL | [1][2] | |
| LD50 (Brine Shrimp Lethality Assay) | 193 µg/mL | [1][2] |
Experimental Protocols
Detailed experimental protocols for the bioactivity assays of this compound are not extensively described in the available literature. However, based on common practices for cytotoxicity testing of natural products, a generalized protocol is provided below.
General Cytotoxicity Assay Protocol (e.g., MTT or SRB Assay)
This protocol outlines a typical workflow for assessing the cytotoxic activity of a compound against cancer cell lines.
-
Cell Culture:
-
Human or murine cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of this compound (natural or synthetic) in a suitable solvent (e.g., DMSO) is prepared.
-
Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations.
-
The medium from the seeded plates is replaced with the medium containing the different concentrations of this compound. A vehicle control (medium with the solvent) and a negative control (medium only) are also included.
-
-
Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
-
Viability Assessment (MTT Assay Example):
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The ED50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
-
Mandatory Visualization
Experimental Workflow for Cytotoxicity Testing
Caption: A generalized workflow for determining the cytotoxicity of this compound.
Hypothetical Signaling Pathway for Styryl-Lactone Induced Apoptosis
While the precise signaling pathway for this compound is not yet fully elucidated, studies on related styryl-lactones from the Goniothalamus genus suggest a mechanism involving the induction of apoptosis, potentially through pathways like the EGF/EGFR signaling cascade, and cell cycle arrest.[3][4][5][6] The following diagram illustrates a plausible, though hypothetical, signaling pathway.
Caption: A hypothetical model of this compound-induced apoptosis via EGFR inhibition.
References
- 1. Antitumor effect of chemically synthesized (+)-goniopypyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Styryl Lactones and Their Derivatives: Biological Activities, Mechanisms of Action and Potential Leads for Drug Design - ProQuest [proquest.com]
- 5. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The cytotoxicity of naturally occurring styryl lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Goniopypyrone and Doxorubicin
For Immediate Release
This guide provides a detailed comparison of the therapeutic index of the naturally derived compound Goniopypyrone against the well-established chemotherapeutic agent, doxorubicin. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Executive Summary
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. A higher TI indicates a wider margin of safety. This guide synthesizes the available preclinical data for this compound and doxorubicin to evaluate their respective therapeutic windows. While extensive in vivo data for doxorubicin allows for a robust understanding of its TI, the current body of research on this compound is primarily based on in vitro and preliminary toxicity assays. A direct, definitive comparison of their in vivo therapeutic indices is therefore challenging and awaits further investigation into this compound's preclinical profile. However, the existing data provides valuable preliminary insights into their comparative efficacy and toxicity.
Data Presentation: Efficacy and Toxicity
The following tables summarize the available quantitative data for this compound and doxorubicin. It is crucial to note that the data for this compound is from in vitro and non-mammalian in vivo models, which is not directly comparable to the in vivo mammalian data for doxorubicin.
Table 1: Comparative Efficacy of this compound and Doxorubicin
| Compound | Assay System | Cell Line(s) | Effective Dose (ED50/IC50) | Efficacy in Xenograft Models | Citation(s) |
| This compound | In vitro cytotoxicity | Ehrlich ascites tumor, PU5-1.8 | 30-35 µg/mL | Data not available | [1] |
| Doxorubicin | In vivo xenograft | Human breast, lung, melanoma tumors | 2-10 mg/kg (i.v., weekly) | Significant tumor growth inhibition | [2][3][4][5] |
Table 2: Comparative Toxicity of this compound and Doxorubicin
| Compound | Assay System | Lethal Dose (LD50) | Maximum Tolerated Dose (MTD) | Key Toxicities | Citation(s) |
| This compound | Brine shrimp bioassay | 193 µg/mL | Data not available | Data not available | [1] |
| Doxorubicin | Mice (in vivo) | 4.6 mg/kg (i.p.), 17 mg/kg (i.v.) | ~1.5 mg/kg (in dogs) | Cardiotoxicity, myelosuppression | [6][7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or doxorubicin) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: Following treatment, the media is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then determined.
In Vivo Xenograft Model
This protocol describes a typical subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo efficacy of an anticancer agent.
-
Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered according to a predetermined schedule, dose, and route (e.g., intravenous, intraperitoneal, or oral).
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Body weight and general health of the animals are also monitored as indicators of toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).
LD50 Determination in Mice
The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a test population.
-
Animal Acclimation: Healthy, adult mice of a specific strain are acclimated to the laboratory conditions for at least one week.
-
Dose Range Finding: A preliminary study is conducted with a small number of animals to determine the approximate range of lethal doses.
-
Main Study: Animals are divided into several groups, and each group receives a different dose of the test substance via a specific route of administration (e.g., intravenous or intraperitoneal). A control group receives the vehicle only.
-
Observation: The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
LD50 Calculation: The number of deaths in each group is recorded, and the LD50 value is calculated using statistical methods such as the Probit analysis.
Signaling Pathways and Mechanisms of Action
This compound (Hypothesized Mechanism)
While the precise mechanism of this compound is not fully elucidated, based on related compounds, it is hypothesized to induce apoptosis through the intrinsic pathway.
Caption: Hypothesized apoptotic pathway of this compound.
Doxorubicin
Doxorubicin exhibits multiple mechanisms of action, contributing to both its efficacy and toxicity.
Caption: Multifactorial mechanism of action of Doxorubicin.
Experimental Workflow
The following diagram illustrates a standard workflow for the preclinical evaluation of a novel anticancer compound to determine its therapeutic index.
Caption: Preclinical workflow for therapeutic index determination.
Conclusion
Doxorubicin is a potent and broadly effective anticancer agent, but its clinical utility is hampered by a narrow therapeutic index, primarily due to cardiotoxicity. The available data for this compound, although preliminary, suggests cytotoxic activity against cancer cells. The brine shrimp lethality assay provides an initial, albeit non-mammalian, indication of its toxicity.
A definitive comparison of the therapeutic indices requires comprehensive in vivo studies for this compound in relevant animal models to determine its efficacy (e.g., in xenograft models) and toxicity (LD50 or MTD in rodents). Should further research establish a favorable in vivo safety and efficacy profile for this compound, it could represent a promising candidate for further preclinical and clinical development. The hypothesized mechanism of action, centered on apoptosis induction with potentially less off-target effects compared to doxorubicin's multi-pronged mechanism, warrants deeper investigation. Researchers are encouraged to pursue in vivo studies of this compound to enable a more direct and clinically relevant comparison with established chemotherapeutics like doxorubicin.
References
- 1. Antitumor effect of chemically synthesized (+)-goniopypyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic response of human tumor xenografts in athymic mice to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 6. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical toxicology study of liposome encapsulated doxorubicin (TLC D-99): comparison with doxorubicin and empty liposomes in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Goniopypyrone
For Immediate Use by Laboratory and Research Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Goniopypyrone, a cytotoxic styryl-lactone. Due to its hazardous nature, strict adherence to these protocols is imperative to ensure personnel safety and environmental protection. This compound has demonstrated significant cytotoxicity against various cancer cell lines, including 3PS murine lymphocytic leukemia cells, necessitating its classification and handling as a hazardous substance.
I. Chemical and Safety Data Overview
A thorough understanding of the chemical properties of this compound is the first step in ensuring its safe handling and disposal. While a specific Safety Data Sheet (SDS) is not widely available, the following information has been compiled from available chemical literature.
| Property | Value | Source |
| CAS Number | 129578-07-0 | [1][2] |
| Molecular Formula | C13H14O5 | [1] |
| Molecular Weight | 250.25 g/mol | [1][2] |
| Known Hazards | Cytotoxic | [1] |
II. Personal Protective Equipment (PPE)
Given the cytotoxic nature of this compound, a stringent PPE protocol is mandatory for all personnel involved in its handling and disposal.
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves should be worn.
-
Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powdered form of the compound.
III. Step-by-Step Disposal Protocol
This protocol is designed to be implemented in a laboratory setting.
Step 1: Waste Segregation
All materials that have come into contact with this compound must be treated as cytotoxic waste. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Contaminated consumables (e.g., bench paper, wipes).
-
Used PPE.
Step 2: Waste Collection and Containment
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a rigid, puncture-resistant sharps container specifically designated for cytotoxic waste. These containers are typically yellow with a purple lid.
-
Solid Waste: Non-sharp, solid waste should be collected in a designated, leak-proof, and clearly labeled cytotoxic waste container. This container should be lined with a heavy-duty, purple chemotherapy waste bag.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a sealed, shatter-resistant container clearly labeled as "Cytotoxic Liquid Waste: this compound." Avoid mixing with other chemical waste streams.
Step 3: Labeling
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Cytotoxic Waste" or "Chemotherapy Waste."
-
The biohazard symbol.
-
The primary constituent: "this compound."
-
The date of waste generation.
-
The laboratory of origin (room number and Principal Investigator).
Step 4: Storage
Cytotoxic waste must be stored in a secure, designated area with limited access. This area should be cool, dry, and away from general laboratory traffic.
Step 5: Final Disposal
The only approved method for the final disposal of cytotoxic waste is high-temperature incineration .[3] This must be carried out by a licensed hazardous waste disposal company. Do not attempt to dispose of this compound via standard laboratory drains or as regular trash.
IV. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the experimental workflow involving this compound and the corresponding disposal pathway.
Caption: Experimental workflow for this compound use and subsequent waste generation.
Caption: Segregation and disposal pathway for different types of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
